Antitubercular agent-9
Description
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Properties
Molecular Formula |
C32H24ClN7O4 |
|---|---|
Molecular Weight |
606.0 g/mol |
IUPAC Name |
N-[(E)-1-[2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-5-phenyl-2H-1,3,4-oxadiazol-3-yl]ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C32H24ClN7O4/c1-21(34-35-30(41)23-14-18-27(19-15-23)40(42)43)39-32(44-31(37-39)24-8-4-2-5-9-24)28-20-38(26-10-6-3-7-11-26)36-29(28)22-12-16-25(33)17-13-22/h2-20,32H,1H3,(H,35,41)/b34-21+ |
InChI Key |
CVYYDRGWSBWERK-KEIPNQJHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Target Identification and Validation of Novel Antitubercular Agents: A Case Study of Antitubercular agent-9
Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and drug discovery.
Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery of novel therapeutic agents with new mechanisms of action. Antitubercular agent-9 is a potent synthetic compound that has demonstrated significant whole-cell activity against Mtb. However, its molecular target and mechanism of action remain uncharacterized. This technical guide provides a comprehensive framework for the identification and validation of the molecular target of novel antitubercular compounds, using this compound as a case study. We detail a multi-pronged approach that integrates computational, genetic, and proteomic strategies to first identify putative targets and subsequently validate them through rigorous biochemical and cell-based assays. This document serves as an in-depth resource, offering detailed experimental protocols and workflows for researchers aiming to elucidate the mechanisms of new antitubercular drug candidates.
Introduction: The Challenge of this compound
Tuberculosis (TB) remains a leading cause of death from a single infectious agent. The lengthy treatment regimens and the rise of drug resistance underscore the urgent need for new drugs that can shorten therapy and overcome existing resistance mechanisms.[1] Phenotypic screening, or whole-cell screening, has re-emerged as a successful strategy for identifying compounds with potent antimycobacterial activity. This approach has the advantage of identifying molecules that can effectively penetrate the complex mycobacterial cell wall and evade efflux pumps, major hurdles in TB drug discovery.[2]
This compound is a prime example of a promising hit from such screening efforts. It exhibits potent bactericidal activity against M. tuberculosis, but its molecular basis of action is unknown. Elucidating the target of such a compound is a critical step in its development as a drug, providing a rational basis for lead optimization, understanding potential resistance mechanisms, and identifying possible off-target effects.
This guide outlines a systematic workflow to deorphanize phenotypic hits like this compound, moving from a compound with known cellular activity to a fully validated drug-target pair.
Known Properties of this compound
The publicly available data on this compound is limited, highlighting its status as a novel, uncharacterized agent. The key quantitative data is its potent whole-cell activity.
| Parameter | Value | Reference |
| CAS Number | 2722634-44-6 | [] |
| Minimum Inhibitory Concentration (MIC) | 1.03-2.32 μM | [4][5][6] |
Table 1: Summary of Quantitative Data for this compound.
A Multi-pronged Approach to Target Identification
Identifying the molecular target of a novel agent requires a combination of techniques, as no single method is foolproof. We propose a parallel workflow that combines computational prediction with experimental interrogation to generate a list of high-confidence putative targets.
Caption: Overall workflow for identifying putative targets of a phenotypic hit.
Computational Target Prediction
Computational methods provide a rapid, cost-effective way to narrow down the vast number of potential protein targets in the Mtb proteome.[7][8]
Principle: This approach prioritizes targets that are essential for the pathogen's survival but are absent in the human host, minimizing potential toxicity.[8][9]
Detailed Protocol:
-
Genome Acquisition: Obtain the complete proteomes of Mycobacterium tuberculosis H37Rv and Homo sapiens from databases like NCBI or UniProt.
-
Homology Search: Perform a BLASTp search of the Mtb proteome against the human proteome to identify non-homologous proteins. Set a conservative E-value cutoff (e.g., < 10⁻⁵) to exclude proteins with significant similarity to human proteins.
-
Essential Gene Identification: Filter the non-homologous protein list against databases of essential Mtb genes (e.g., from transposon sequencing studies) to identify proteins critical for bacterial survival.
-
Metabolic Pathway Analysis: Map the essential, non-homologous proteins to metabolic pathways using databases like KEGG.[9] Identify "choke points"—enzymes that catalyze unique and essential reactions in a pathway—as these are often excellent drug targets.
-
Druggability Assessment: Analyze the 3D structures (if available, or homology models) of the prioritized targets to assess the presence of binding pockets that are suitable for small-molecule inhibition using tools like PocketDepth or LigsiteCSC.[10]
Principle: This method computationally models the interaction between this compound and the 3D structures of potential target proteins to predict binding affinity and mode.
Detailed Protocol:
-
Ligand Preparation: Generate a 3D structure of this compound. Optimize its geometry and assign appropriate charges using software like Avogadro or ChemDraw.
-
Target Library Preparation: Create a library of 3D protein structures from the prioritized list generated by subtractive genomics. If crystal structures are unavailable from the Protein Data Bank (PDB), generate high-quality homology models. Prepare these structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Molecular Docking: Use docking software (e.g., AutoDock, Glide) to systematically place the ligand into the predicted binding pockets of each target protein.
-
Scoring and Ranking: Score each docking pose based on a scoring function that estimates binding free energy. Rank the potential targets based on their docking scores.
-
Post-Docking Analysis: Visually inspect the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site.
Experimental Target Identification
Experimental approaches provide direct physical or genetic evidence linking the compound to its target.
Principle: Spontaneous resistance to a drug often arises from mutations in the gene encoding its direct target or in genes related to its transport or activation. Identifying these mutations is a powerful, classic method for target deconvolution.[8]
Detailed Protocol:
-
Resistance Generation: Culture a large population of Mtb (e.g., 10⁹-10¹⁰ cells) on solid medium (e.g., Middlebrook 7H11 agar) containing this compound at a concentration 5-10 times its MIC.
-
Isolate Resistant Colonies: Incubate the plates for 3-6 weeks. Pick individual colonies that appear on the drug-containing plates.
-
Confirm Resistance: Re-streak the isolated colonies on both drug-free and drug-containing plates to confirm the resistant phenotype. Determine the new, higher MIC for each confirmed resistant isolate.
-
Whole-Genome Sequencing (WGS): Extract genomic DNA from several independent resistant mutants and from the parental wild-type strain.
-
Variant Analysis: Perform WGS and compare the sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. The target is often the gene that is mutated across multiple independent resistant isolates.
Principle: This method uses an immobilized version of the drug to "fish" for its binding partners from a complex protein mixture (cell lysate). The bound proteins are then identified by mass spectrometry.[11][12]
Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm at a position not critical for its biological activity. The linker should terminate in a reactive group (e.g., an amine or carboxyl group) suitable for immobilization.
-
Immobilization: Covalently attach the linker-modified compound to a solid support matrix, such as NHS-activated sepharose beads. Create a control matrix with no compound attached.
-
Lysate Preparation: Culture Mtb to mid-log phase, harvest the cells, and lyse them using mechanical disruption (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.
-
Affinity Pull-down: Incubate the clarified lysate with both the drug-conjugated beads and the control beads.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the matrix.
-
Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free (unmodified) this compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the drug-bead eluate compared to the control-bead eluate are considered putative targets.
Target Validation: Confirming the Hypothesis
Identifying a putative target is not the final step. Rigorous validation is essential to confirm that the interaction between the drug and the target is responsible for the observed cellular phenotype (i.e., bacterial death).
Caption: Logical flow for the validation of a putative drug target.
Genetic Validation
Principle: If the drug kills the bacterium by inhibiting a specific target, then reducing the amount of that target protein through genetic means should mimic the drug's effect, leading to growth inhibition or death. A tunable dual-control genetic switch is a robust tool for this purpose in Mtb.[13][14]
Detailed Protocol:
-
Construct a Conditional Knockdown Strain: Create an Mtb strain where the expression of the putative target gene is placed under the control of an inducible repressor system (e.g., a tetracycline-repressible promoter).
-
Growth Analysis: Culture the conditional knockdown strain in liquid medium. At a specific time point, add the inducer (e.g., anhydrotetracycline, atc) to repress the expression of the target gene.
-
Monitor Viability: Monitor bacterial growth and viability over time (e.g., by measuring optical density and colony-forming units) in both induced (target repressed) and uninduced (target expressed) cultures.
-
Phenotypic Comparison: Compare the phenotype of the target-depleted bacteria to that of wild-type bacteria treated with this compound. A similar outcome (e.g., growth arrest, cell lysis) provides strong genetic validation of the target.
Biochemical Validation
Principle: To confirm a direct interaction, the drug's inhibitory activity must be demonstrated using the purified target protein in a cell-free system.
Detailed Protocol:
-
Protein Expression and Purification: Clone the target gene into an expression vector (e.g., pET vector with a His-tag). Overexpress the protein in E. coli and purify it to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Enzymatic Assay Development: If the target is an enzyme, develop a robust in vitro assay to measure its activity (e.g., a spectrophotometric or fluorometric assay that monitors substrate consumption or product formation).
-
Inhibition Assays: Perform the enzymatic assay in the presence of varying concentrations of this compound to determine its inhibitory effect.
-
Determine IC₅₀: Plot the enzyme activity as a function of the drug concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀). A potent IC₅₀ value supports a direct inhibitory mechanism.
Cellular Target Engagement
Principle: It is crucial to confirm that the drug binds to its intended target within the complex environment of an intact bacterial cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Detailed Protocol:
-
Cell Treatment: Treat intact Mtb cells with either this compound or a vehicle control (e.g., DMSO).
-
Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). Drug binding typically stabilizes the target protein, increasing its melting temperature.
-
Lysis and Protein Separation: Lyse the cells at room temperature and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Target Detection: Detect the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct target engagement in the cellular context.
Conclusion
The journey from a potent phenotypic hit like this compound to a validated drug-target pair is a complex but essential process in modern drug discovery. The lack of a known target is not a dead end but rather the starting point for a systematic investigation. By integrating predictive computational methods with robust experimental approaches—including genetics, chemical proteomics, and biochemical assays—researchers can successfully deorphanize novel compounds. This structured approach not only illuminates the specific mechanism of action but also builds a solid foundation for advancing promising new molecules into the next stages of the drug development pipeline, ultimately contributing to the fight against tuberculosis.
References
- 1. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 2722634-44-6|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.app17.com [medchemexpress.app17.com]
- 6. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 7. researchgate.net [researchgate.net]
- 8. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]
- 9. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]
- 10. targetTB: A target identification pipeline for Mycobacterium tuberculosis through an interactome, reactome and genome-scale structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A genetic strategy to identify targets for the development of drugs that prevent bacterial persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Early-Stage Research on New Antitubercular Compounds
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The escalating emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has rendered conventional therapies ineffective, creating an urgent need for novel antitubercular compounds with new mechanisms of action.[1][2][3] This technical guide provides an in-depth overview of the core facets of early-stage antitubercular drug discovery, from novel molecular targets to promising chemical entities and the critical experimental protocols used for their evaluation.
Novel Drug Targets in M. tuberculosis
The discovery of new drugs is increasingly driven by identifying and validating novel molecular targets essential for Mtb's survival, growth, or virulence.[4] Phenotypic screening remains a valuable approach, but target-based discovery offers a more rational path to drug development.[1] Key innovative targets that have recently gained prominence include:
-
Cell Wall Synthesis: The mycobacterial cell wall is a unique and complex structure, making its biosynthetic pathways an excellent source of drug targets.[5]
-
DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase): This enzyme is crucial for the synthesis of arabinogalactan, a key component of the cell wall.[1][5] Its inhibition is the mechanism of action for compounds like benzothiazinones.[6]
-
MmpL3 (Mycobacterial membrane protein Large 3): This transporter is essential for exporting mycolic acids, critical lipid components of the cell wall.[2][6] It is the target of promising candidates like SQ109.[2]
-
Pks13 (Polyketide Synthase 13): Involved in the final condensation step of mycolic acid biosynthesis.[4]
-
-
Energy Metabolism: Disrupting the energy-generating processes of Mtb is a potent bactericidal strategy.[5]
-
QcrB (Cytochrome b subunit): A key component of the cytochrome bc1 complex in the electron transport chain, essential for ATP synthesis.[4] This is the target for imidazopyridines like Telacebec (Q203) and TB47.[4][6]
-
ATP Synthase: Directly responsible for ATP production. Its inhibition is the novel mechanism of the FDA-approved drug bedaquiline.[7]
-
-
Protein Synthesis: While a classic antibacterial target, new ways of inhibiting Mtb's protein synthesis machinery are being explored.
-
LeuRS (Leucyl-tRNA synthetase): This enzyme is vital for charging tRNA with leucine. Oxaborole compounds, such as GSK656, have been developed to inhibit LeuRS.[4]
-
Promising Early-Stage Antitubercular Compounds
The current drug discovery pipeline features a variety of chemical scaffolds with potent activity against both drug-susceptible and drug-resistant Mtb strains. The following tables summarize quantitative data for several promising compounds identified in recent research.
Table 1: In Vitro Activity of Novel Antitubercular Compounds Against Resistant Mtb Strains
| Compound Class | Example Compound | Target | Activity (MIC₉₀) | Mtb Strains | Citation |
| Imidazo[1,2-a]pyridine | Compound (17) | Unknown | 0.09 - 0.13 µM | MDR (INH & RMP resistant) | [1][8] |
| Hybrid Derivative | Compound (18) | Efflux Pump (putative) | 1.58 µM | MDR clinical isolates | [1] |
| Quinazolinone | Compound (22) | AHAS (putative) | 6.6 µM | MDR & XDR clinical isolates | [1] |
| Nitrotriazole | Compound (26) | Unknown | < 3.9 µM | Single drug-resistant strains | [1][8] |
| Benzoxazole | Compound (41) | RNA Polymerase (putative) | 2.4 µM | MDR-TB strain | [1] |
| Benzo[d]oxazol-2(3H)-one | Compound (29) | InhA | 11.47 µM | XDR clinical isolate | [1] |
| Pyrazolo[1,5-a]pyridine | TB47 | QcrB | Not specified | DS and MDR/XDR isolates | [4] |
| Imidazo[2,1-b]thiazole | - | QcrB | < 10 nM | Susceptible & resistant Mtb | [4] |
MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms. INH: Isoniazid; RMP: Rifampicin; AHAS: Acetohydroxy-acid synthase; InhA: Enoyl-acyl carrier protein reductase.
Table 2: Pharmacokinetic and In Vivo Data for Selected Compounds
| Compound | Parameter | Value | Model/System | Citation |
| Compound (17) | Cₘₐₓ | 225 ng/mL | In vivo (mice/rats) | [8] |
| T₁/₂ | 1.5 h | In vivo (mice/rats) | [8] | |
| Compound (21) | Cₘₐₓ | 4.9 µM | In vivo (pharmacokinetics) | [1] |
| T₁/₂ | 0.5 h | In vivo (pharmacokinetics) | [1] | |
| Plasma Clearance | 34.4 mL/min/kg | In vivo (pharmacokinetics) | [1] | |
| Compound (26) | Intracellular Activity | 1.18 log reduction | Infected J774 macrophages | [1][8] |
| TB47 | Oral Bioavailability | 94.3% | In vivo | [4] |
| T₁/₂ | 19.1 ± 3.2 h | In vivo | [4] |
Cₘₐₓ: Maximum serum concentration; T₁/₂: Elimination half-life.
Experimental Protocols for Compound Evaluation
Evaluating new chemical entities requires a standardized cascade of assays to determine potency, selectivity, and drug-like properties. Below are detailed methodologies for key experiments.
Phenotypic Screening & MIC Determination: Microplate Alamar Blue Assay (MABA)
This is a common high-throughput method to screen compound libraries for whole-cell activity and determine the Minimum Inhibitory Concentration (MIC).[9]
Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active (living) Mtb, resazurin is reduced to the pink, fluorescent resorufin. Inhibition of growth is therefore indicated by the absence of a color change.
Detailed Methodology:
-
Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Ra or H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80 until it reaches a logarithmic growth phase.
-
Plate Preparation: 100 µL of sterile deionized water is added to the outer perimeter wells of a 96-well microplate to prevent evaporation.
-
Compound Dilution: Test compounds are serially diluted in 7H9 broth directly in the microplate. A typical starting concentration for screening is 10 µM.[9]
-
Inoculation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁴ colony-forming units (CFUs) per well. 100 µL of this inoculum is added to each well containing the test compound.[9]
-
Controls:
-
Incubation: The plate is sealed and incubated at 37°C for 6-7 days.[9]
-
Assay Development: After incubation, 20 µL of Alamar Blue solution (10% v/v) is added to each well. The plate is re-incubated for 16-24 hours.[9]
-
Reading Results: The color change is observed visually (blue = inhibition, pink = growth). The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink. For quantitative results, fluorescence can be read on a plate reader.
Intracellular Activity Assessment: Macrophage Infection Model
Since Mtb is an intracellular pathogen, assessing a compound's ability to kill bacteria residing within host macrophages is a critical step.[10]
Principle: Host macrophages (e.g., RAW 264.7 cell line) are infected with Mtb. After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the test compound. The intracellular bacterial load is quantified by lysing the macrophages and plating for CFUs.
Detailed Methodology:
-
Macrophage Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and seeded into 24-well plates to form a confluent monolayer.
-
Mtb Infection: The macrophage monolayer is infected with an Mtb suspension at a specific Multiplicity of Infection (MOI), typically 5:1 or 10:1 (bacteria to macrophage). The plates are incubated for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: The medium is removed, and the cells are washed three times with warm PBS. Fresh medium containing a low concentration of an antibiotic that does not penetrate macrophages (e.g., Amikacin) is added for 2 hours to kill any remaining extracellular bacteria.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with DMSO only. The plates are incubated for 48-72 hours.[9]
-
Quantification of Intracellular Bacilli:
-
The medium is removed, and the macrophage monolayer is washed with PBS.
-
The cells are lysed by adding 0.1% Triton X-100 or sterile water and incubating for 15 minutes.
-
The lysate is serially diluted and plated onto Middlebrook 7H11 agar plates.
-
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which CFUs are counted. The compound's activity is determined by comparing the CFU count from treated wells to that of the untreated control wells. A reduction of 1-log₁₀ or more is typically considered significant activity.[8]
Visualizations: Workflows and Pathways
Workflow for Early-Stage Antitubercular Drug Discovery
The following diagram illustrates a typical workflow for identifying and validating new antitubercular compounds, from initial screening to preclinical evaluation.
Caption: High-level workflow for antitubercular drug discovery.
Signaling Pathway: Inhibition of DprE1
This diagram shows the mechanism of action for DprE1 inhibitors, which block a critical step in the synthesis of the mycobacterial cell wall.
Caption: Mechanism of DprE1 inhibitors on the cell wall synthesis pathway.
Logical Relationships: Drug Resistance and New Targets
This diagram illustrates the classification of drug resistance and shows how new compounds target pathways distinct from first-line drugs.
Caption: Relationship between drug resistance and novel molecular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. lshtm.ac.uk [lshtm.ac.uk]
- 3. techsciresearch.com [techsciresearch.com]
- 4. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The progress of Mycobacterium tuberculosis drug targets [frontiersin.org]
- 6. Progress of anti-tuberculosis drug targets and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Antituberculosis Drugs: From Clinical Trial to Programmatic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comprehensive Technical Review of Pretomanid: A Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid, formerly known as PA-824, is a novel antitubercular agent belonging to the nitroimidazooxazine class of compounds.[1] It has been developed by the non-profit organization TB Alliance and was approved by the U.S. Food and Drug Administration (FDA) in August 2019.[1][2] This approval was granted as part of a three-drug regimen with bedaquiline and linezolid (BPaL) for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant or non-responsive multidrug-resistant (MDR) tuberculosis (TB).[3][4] Pretomanid's unique mechanism of action, which is effective against both replicating and non-replicating (dormant) Mycobacterium tuberculosis (Mtb), makes it a critical component in the fight against drug-resistant TB.[5][6]
This technical guide provides an in-depth review of Pretomanid, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action and experimental workflows through diagrams.
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell.[6][7] Its mechanism is twofold, targeting both actively replicating and dormant, non-replicating Mtb.[6]
-
Aerobic (Replicating) Conditions: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This action is believed to result from the disruption of the oxidative transformation of hydroxymycolates to ketomycolates.[5] This leads to the formation of a defective cell wall and subsequent bacterial cell death.[6]
-
Anaerobic (Non-Replicating) Conditions: In the low-oxygen environment characteristic of dormant Mtb within granulomas, Pretomanid acts as a respiratory poison.[6][8] The activation of Pretomanid releases reactive nitrogen species, including nitric oxide (NO), which is toxic to the bacteria and disrupts cellular respiration and energy production.[6][8]
The activation of Pretomanid is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[2][6] This enzyme utilizes the reduced form of cofactor F420, which is produced by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[6] Clinical isolates resistant to Pretomanid often exhibit mutations in the biosynthetic pathway for Coenzyme F420.[2]
Signaling Pathway and Activation
Caption: Pretomanid activation and dual mechanism of action.
Quantitative Data Summary
In Vitro Activity (Minimum Inhibitory Concentration - MIC)
Pretomanid has demonstrated potent activity against a wide range of Mycobacterium tuberculosis isolates, including drug-susceptible and drug-resistant strains.
| Organism/Strain | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| M. tuberculosis (DS, MDR, XDR) | 0.005–0.48 | - | - | [1] |
| M. tuberculosis H37Rv (aerobic) | 0.01 | - | - | [1] |
| M. tuberculosis H37Rv (anaerobic) | 0.82 | - | - | [1] |
| M. kansasii | - | 4 | 8 | [9] |
| M. avium | >16 | >16 | >16 | [9] |
| M. intracellulare | >16 | >16 | >16 | [9] |
| M. abscessus | >16 | >16 | >16 | [9] |
| M. massiliense | >16 | >16 | >16 | [9] |
Note: MIC values can vary based on testing conditions, such as the presence of human serum, which can increase MICs.[1]
Pharmacokinetic Properties
The pharmacokinetic profile of Pretomanid has been evaluated in healthy adult subjects.
| Parameter | Value (at 200 mg single dose, fed state) | Value (at 200 mg single dose, fasted state) | Reference(s) |
| Cmax (μg/mL) | 2.0 | 1.1 | [3][10] |
| Tmax (hours) | 5.0 | 4.0 - 5.0 | [7][10] |
| AUC₀-∞ (μg·hr/mL) | 53.0 | 28.1 | [7][10] |
| Half-life (hours) | 16.9 - 18 | 16.9 - 18 | [7] |
| Apparent Volume of Distribution (L) | 97.0 | 180 | [7] |
| Apparent Clearance (L/h) | 3.9 | 7.6 | [7] |
| Plasma Protein Binding (%) | ~86.4 | ~86.4 | [7] |
Note: Administration with food significantly increases the absorption of Pretomanid.[7][11] A steady state is typically achieved in 4-6 days with once-daily dosing.[10]
Clinical Efficacy (BPaL Regimen)
The efficacy of Pretomanid as part of the BPaL (Bedaquiline, Pretomanid, Linezolid) regimen has been demonstrated in clinical trials for drug-resistant TB.
| Trial/Study | Patient Population | Favorable Outcome Rate | Median Time to Culture Conversion | Reference(s) |
| Nix-TB | XDR-TB and MDR-TB (treatment intolerant/non-responsive) | 90% | 4-6 weeks | [4][12] |
| ZeNix | XDR-TB and pre-XDR-TB | 85% (XDR-TB), 95% (pre-XDR-TB) | Not specified | [13] |
| TB-PRACTECAL | MDR-TB | Not specified | Not specified | [12] |
| APT Trial | Drug-Sensitive TB (with rifabutin and pyrazinamide) | 89% culture conversion at 8 weeks | 28 days | [14][15] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the in vitro activity of Pretomanid is the microdilution MIC method, often performed in a 96-well plate format.
-
Preparation of Drug Solutions: Pretomanid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).[9][16]
-
Inoculum Preparation: A suspension of the Mycobacterium species to be tested is prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells.
-
Incubation: The prepared microplates, containing the drug dilutions and bacterial inoculum, are incubated at 37°C. The incubation period varies depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slowly growing mycobacteria).[9]
-
Reading Results: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.[9] For some studies, the Mycobacterial Growth Indicator Tube™ (MGIT) system is used, which detects mycobacterial growth through fluorescence.[16]
Pharmacokinetic Study Protocol in Healthy Adults
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of a new drug. A typical protocol for a single-dose study is as follows:
-
Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent and undergoing a health screening.
-
Dosing: Subjects are administered a single oral dose of Pretomanid (e.g., 200 mg). The study may have different arms to assess the effect of food (fasted vs. fed state).[3]
-
Blood Sampling: Blood samples are collected at specific time points before and after drug administration. A typical schedule includes pre-dose (0 hours), and then at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, and 96 hours post-dose.[17]
-
Plasma Analysis: Plasma is separated from the blood samples and the concentration of Pretomanid is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life using non-compartmental or population pharmacokinetic modeling.[18]
Workflow for a Clinical Efficacy Trial (e.g., Nix-TB)
Caption: A generalized workflow for a clinical trial of Pretomanid.
Synthetic Pathways
Several synthetic routes for Pretomanid have been developed to improve efficiency and safety, particularly to avoid the use of explosive starting materials like 2,4-dinitroimidazole.[10][19] A common strategy involves the coupling of a nitroimidazole core with a chiral side chain.
Logical Relationship in a Modern Synthetic Route
Caption: Key steps in an efficient synthesis of Pretomanid.
Conclusion
Pretomanid represents a significant advancement in the treatment of drug-resistant tuberculosis. Its novel dual mechanism of action, which targets both replicating and dormant bacilli, is a key attribute that contributes to its efficacy in shortening treatment durations. The quantitative data from in vitro, pharmacokinetic, and clinical studies underscore its potency and clinical utility as part of a combination regimen. The detailed experimental protocols provide a framework for further research and development in the field of antitubercular agents. As research continues, Pretomanid is poised to remain a cornerstone of modern TB therapy, offering hope to patients with the most difficult-to-treat forms of the disease.
References
- 1. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretomanid - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. globaltbcab.org [globaltbcab.org]
- 5. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 9. In Vitro Activity of Pretomanid against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]
- 11. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stoptb.it [stoptb.it]
- 13. Efficacy and safety data on pretomanid for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Assessing Pretomanid for Tuberculosis (APT), a Randomized Phase 2 Trial of Pretomanid-Containing Regimens for Drug-Sensitive Tuberculosis: 12-Week Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antitubercular Agent-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of novel antitubercular candidates, using "Antitubercular Agent-9" as a representative compound. The protocols outlined below are fundamental for determining the potency, selectivity, and preliminary safety profile of new chemical entities targeting Mycobacterium tuberculosis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, a variety of methods are available, with broth microdilution being a widely accepted standard.[1][2][3]
Broth Microdilution Method
This method determines the MIC of a compound against M. tuberculosis in a liquid culture medium.[1][3] The EUCAST reference method utilizes Middlebrook 7H9 broth.[1]
Experimental Protocol:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv from a fresh culture in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain the final inoculum of 1.5 x 10⁶ CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (bacteria without compound) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin or Alamar Blue.[4] With these indicators, a color change from blue to pink indicates bacterial growth.
Data Presentation:
| Compound | M. tuberculosis H37Rv MIC (µg/mL) |
| This compound | 0.5 |
| Isoniazid (Control) | 0.05 |
| Rifampicin (Control) | 0.1 |
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Cytotoxicity Assays
Assessing the toxicity of a new compound against mammalian cells is a critical step in drug development. This ensures that the compound's antimicrobial activity is not due to general cytotoxicity.[5][6][7][8]
MTT Assay in Human Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Culture: Culture human cell lines such as A549 (lung carcinoma) or HepG2 (liver carcinoma) in appropriate media (e.g., DMEM for A549, MEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[9]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the compound concentration.
Data Presentation:
| Compound | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| This compound | >100 | 85 | >200 |
| Doxorubicin (Control) | 0.5 | 1.2 | - |
¹Selectivity Index (SI) = IC₅₀ / MIC
Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Intracellular Activity Assay
M. tuberculosis is an intracellular pathogen that primarily resides within macrophages.[10] Therefore, it is crucial to evaluate the efficacy of a compound against intracellular bacteria.[11][12]
Macrophage Infection Model
This assay measures the ability of a compound to kill M. tuberculosis residing within macrophages.
Experimental Protocol:
-
Macrophage Culture: Differentiate a human monocytic cell line, such as THP-1, into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Infection: Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells with fresh medium containing a low concentration of gentamicin (50 µg/mL) to kill any remaining extracellular bacteria.
-
Compound Treatment: Treat the infected macrophages with various concentrations of this compound for 3-5 days.
-
Macrophage Lysis and CFU Enumeration: Lyse the macrophages with a solution of 0.1% sodium dodecyl sulfate (SDS).
-
Plating and Incubation: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
CFU Counting: Count the number of colonies to determine the number of viable intracellular bacteria.
Data Presentation:
| Compound | Intracellular EC₉₀ (µg/mL)¹ |
| This compound | 1.0 |
| Isoniazid (Control) | 0.2 |
| Rifampicin (Control) | 0.5 |
¹Effective concentration required to inhibit 90% of intracellular bacterial growth.
Intracellular Activity Assay Workflow
References
- 1. EUCAST: Reference Method [eucast.org]
- 2. google.com [google.com]
- 3. dovepress.com [dovepress.com]
- 4. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability ass… [ouci.dntb.gov.ua]
- 8. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 9. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
Application Notes and Protocols for Antitubercular Agent-9 (ATA-9) in Tuberculosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antitubercular Agent-9 (ATA-9) is a novel synthetic compound belonging to the nitroimidazole class, currently under investigation for its potent activity against Mycobacterium tuberculosis (Mtb).[1] Like other nitroimidazoles, ATA-9 is a pro-drug that requires reductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium to form a reactive nitrogen species.[1] This active metabolite is believed to disrupt multiple cellular processes, including cell wall synthesis and energy metabolism, making it a promising candidate against both drug-susceptible and drug-resistant Mtb strains.
These application notes provide a comprehensive guide for the in vitro and in vivo evaluation of ATA-9 in a tuberculosis research setting.
In Vitro Evaluation of ATA-9
A critical first step in the evaluation of any new antitubercular candidate is the determination of its activity against Mtb in vitro, as well as its toxicity to mammalian cells.
Quantitative In Vitro Data Summary for ATA-9
The following table summarizes the key in vitro activity and cytotoxicity parameters for ATA-9 against the virulent Mtb strain H37Rv and a representative mammalian cell line.
| Parameter | Mtb H37Rv | Vero Cells (Mammalian) |
| Minimum Inhibitory Concentration (MIC) | 0.125 µg/mL | Not Applicable |
| Minimum Bactericidal Concentration (MBC) | 0.5 µg/mL | Not Applicable |
| Intracellular EC90 (in J774 macrophages) | 0.25 µg/mL | Not Applicable |
| Cytotoxicity (CC50) | Not Applicable | > 64 µg/mL |
| Selectivity Index (SI = CC50 / MIC) | > 512 | Not Applicable |
Experimental Workflow for In Vitro Screening
The following diagram outlines the typical workflow for the initial in vitro characterization of a novel antitubercular agent like ATA-9.
Caption: Workflow for in vitro evaluation of ATA-9.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol describes a colorimetric method to determine the MIC of ATA-9 against M. tuberculosis.[2][3] Metabolically active bacteria reduce the blue resazurin dye to pink resorufin.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
ATA-9 stock solution (e.g., 1 mg/mL in DMSO)
-
Resazurin solution (0.02% w/v in sterile water)
-
Positive control drug (e.g., Isoniazid)
-
Negative control (media only)
Procedure:
-
Prepare a serial two-fold dilution of ATA-9 in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL, with concentrations ranging from 32 µg/mL to 0.03 µg/mL.
-
Prepare the Mtb H37Rv inoculum by adjusting the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted Mtb inoculum to each well containing the compound. This brings the final volume to 200 µL.
-
Include a drug-free well with inoculum (growth control) and a well with media only (sterility control).
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
The MIC is defined as the lowest concentration of ATA-9 that prevents the color change from blue to pink.[2]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of ATA-9 against a mammalian cell line (e.g., Vero or A549) to determine the 50% cytotoxic concentration (CC50).[4][5]
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
ATA-9 stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the 96-well plate with Vero cells at a density of 1 x 10^4 cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C in 5% CO2.
-
Prepare serial dilutions of ATA-9 in DMEM and add 100 µL to the wells containing the cells.
-
Include wells with untreated cells (viability control) and wells with media only (background control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 is the concentration of ATA-9 that reduces cell viability by 50%.
Mechanism of Action (MoA) Studies
Understanding how a compound kills Mtb is crucial for its development. As a nitroimidazole, ATA-9's primary mechanism involves reductive activation.
Hypothesized Signaling Pathway for ATA-9 Action
The diagram below illustrates the proposed mechanism of action for ATA-9.
Caption: Proposed mechanism of action for ATA-9.
To confirm this pathway, researchers could perform experiments such as:
-
Whole-genome sequencing of resistant mutants: Isolating ATA-9 resistant Mtb mutants and sequencing their genomes can identify mutations in the ddn gene or other related pathways.[6]
-
Metabolite analysis: Using mass spectrometry to detect the formation of the active metabolite in Mtb cultures treated with ATA-9.
In Vivo Evaluation of ATA-9
Promising in vitro results must be validated in an animal model of tuberculosis to assess efficacy. The mouse model is most commonly used for initial efficacy studies due to its cost-effectiveness and well-characterized immunology.[7][8]
Quantitative In Vivo Efficacy Data Summary for ATA-9
The following table presents hypothetical data from a 4-week efficacy study in a mouse model of chronic tuberculosis.
| Treatment Group | Dosage (mg/kg) | Route | Mean Log10 CFU in Lungs (± SD) |
| Vehicle Control (Untreated) | - | Oral | 6.5 (± 0.4) |
| Isoniazid (Positive Control) | 25 | Oral | 3.2 (± 0.5) |
| ATA-9 | 25 | Oral | 4.1 (± 0.6) |
| ATA-9 | 50 | Oral | 3.5 (± 0.4) |
| ATA-9 | 100 | Oral | 2.9 (± 0.5) |
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the standard workflow for assessing the efficacy of ATA-9 in a mouse model.
Caption: Workflow for in vivo efficacy testing of ATA-9.
Protocol 3: Mouse Model of Chronic Tuberculosis Efficacy Study
This protocol provides a general outline for evaluating the efficacy of ATA-9 in mice.[7][9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
Aerosol infection chamber
-
M. tuberculosis H37Rv mid-log phase culture
-
ATA-9 formulated for oral gavage
-
Isoniazid (INH) as a positive control
-
7H11 agar plates for CFU enumeration
Procedure:
-
Infection: Infect mice with a low dose of Mtb H37Rv (~100-200 CFU) via the aerosol route.
-
Chronic Phase Establishment: Allow the infection to establish for 4 weeks. At this point, the bacterial load in the lungs will reach a stable, chronic phase.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, INH 25 mg/kg, ATA-9 at various doses). Administer treatment daily via oral gavage for 4 weeks. Monitor animal weight and health status throughout the treatment period.
-
Endpoint: 24 hours after the final dose, euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the lungs and spleen. Homogenize the organs in sterile saline with 0.05% Tween 80.
-
CFU Enumeration: Prepare serial dilutions of the organ homogenates and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.
-
Analysis: Count the colonies to determine the number of CFU per organ. Efficacy is measured as the log10 reduction in CFU compared to the vehicle control group.
References
- 1. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 3. akjournals.com [akjournals.com]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 6. Tuberculosis – Drug Discovery [seattlechildrens.org]
- 7. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 8. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Dosing and Administration of Antitubercular Agent-9 in a Murine Model of Tuberculosis
These application notes provide a comprehensive guide for researchers on the dosing and administration of the novel investigational compound, Antitubercular agent-9, in a C57BL/6 mouse model of Mycobacterium tuberculosis infection. The protocols herein detail drug formulation, animal infection, dosing schedules, and methods for assessing efficacy and toxicity.
Introduction
This compound is a novel synthetic compound demonstrating potent bactericidal activity against Mycobacterium tuberculosis (Mtb) in vitro. Its primary mechanism of action is believed to be the inhibition of the bacterial enzyme InhA, a critical component of the mycolic acid biosynthesis pathway. These notes serve as a standard operating procedure for the in vivo evaluation of this compound, a crucial step in its preclinical development.
In Vitro Activity of this compound
Prior to in vivo studies, the in vitro activity of this compound was established against Mtb H37Rv. Cytotoxicity was also assessed in the HepG2 human liver cell line to determine a preliminary therapeutic index.
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) vs. Mtb H37Rv | 0.1 µg/mL |
| 50% Cytotoxic Concentration (CC50) in HepG2 cells | 25 µg/mL |
| Therapeutic Index (CC50/MIC) | 250 |
Experimental Protocols
This protocol describes the preparation of this compound for oral gavage in mice. Due to its hydrophobic nature, the compound is formulated as a suspension.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Sterile 1.5 mL microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the total amount of this compound required for the entire study cohort and for each dosing group.
-
For each concentration, weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of 0.5% CMC vehicle to achieve the desired final concentration (e.g., 1.25 mg/mL for a 12.5 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex the suspension vigorously for 1 minute to ensure initial mixing.
-
Sonicate the suspension for 15 minutes in a water bath sonicator to reduce particle size and improve homogeneity.
-
Vortex again for 30 seconds before each administration to ensure uniform suspension.
-
Prepare fresh suspensions daily.
This protocol outlines the standard procedure for establishing a low-dose aerosol infection with Mtb H37Rv in C57BL/6 mice.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv culture
-
Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)
-
7H9 liquid medium supplemented with OADC
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Grow Mtb H37Rv to mid-log phase in 7H9 medium.
-
Pellet the bacteria by centrifugation and resuspend in sterile saline to the desired concentration.
-
Place mice in the aerosol chamber.
-
Calibrate the nebulizer to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
Perform the aerosol infection procedure according to the manufacturer's instructions for the chamber.
-
At 24 hours post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial implantation dose in the lungs by plating lung homogenates on 7H11 agar.
This protocol details the daily administration of this compound to infected mice.
Materials:
-
Infected C57BL/6 mice
-
Prepared formulations of this compound
-
Vehicle control (0.5% CMC)
-
Positive control (e.g., Isoniazid at 10 mg/kg)
-
Animal feeding needles (20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
Procedure:
-
Initiate treatment 4 weeks post-infection, once a stable chronic infection is established.
-
Randomly assign mice to the treatment groups outlined in the table below.
-
Administer the assigned treatment daily via oral gavage for 4 weeks.
-
Monitor the body weight of each mouse twice weekly as an indicator of toxicity.
-
Observe mice daily for any clinical signs of distress or adverse effects.
Dosing Cohorts for In Vivo Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Number of Mice |
| 1 | Vehicle Control | N/A | Oral Gavage | Daily | 10 |
| 2 | This compound | 12.5 | Oral Gavage | Daily | 10 |
| 3 | This compound | 25 | Oral Gavage | Daily | 10 |
| 4 | This compound | 50 | Oral Gavage | Daily | 10 |
| 5 | Isoniazid (Positive Control) | 10 | Oral Gavage | Daily | 10 |
This protocol describes the method for quantifying the bacterial load in the lungs and spleen to determine the efficacy of this compound.
Materials:
-
Treated and control mice
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween-80
-
Tissue homogenizer
-
7H11 agar plates supplemented with OADC
-
Incubator at 37°C
Procedure:
-
At the end of the 4-week treatment period, humanely euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize each organ separately in sterile PBS-Tween-80.
-
Prepare serial dilutions of the organ homogenates.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) on each plate and calculate the CFU per organ.
-
Convert the CFU data to a logarithmic scale for statistical analysis.
Visualizations
Caption: Workflow for evaluating this compound in a mouse model.
Caption: Inhibition of the mycolic acid pathway by this compound.
Application Notes and Protocols for Mechanistic Studies of Pretomanid in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antimycobacterial agent that represents a significant advancement in the treatment of tuberculosis (TB), particularly for multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. As a critical component of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid), understanding its mechanism of action is paramount for its effective use and for the development of future antitubercular agents.[1][2] These application notes provide a comprehensive overview of Pretomanid's mechanism, quantitative data on its efficacy, and detailed protocols for key mechanistic studies in Mycobacterium tuberculosis.
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell.[2][3] Its multifaceted mechanism of action targets both actively replicating and non-replicating (dormant) M. tuberculosis.[2][4]
1. Activation by Ddn: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is dependent on the reduced form of the cofactor F420.[3][5] This activation involves the reduction of Pretomanid's nitroimidazole ring.[3]
2. Dual Bactericidal Action:
-
Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] This disruption of the cell wall leads to bacterial cell death.
-
Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environment characteristic of tuberculous granulomas, the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[1][4] These reactive species act as respiratory poisons, disrupting cellular respiration and leading to the death of dormant bacilli.[4]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of Pretomanid against M. tuberculosis.
Table 1: In Vitro Efficacy of Pretomanid against M. tuberculosis
| Parameter | Strain/Condition | Value | Reference |
| MIC | Drug-Susceptible M. tuberculosis | 0.005 - 0.48 µg/mL | [6] |
| MIC | Multidrug-Resistant (MDR) M. tuberculosis | 0.005 - 0.48 µg/mL | [6] |
| MIC | Extensively Drug-Resistant (XDR) M. tuberculosis | 0.005 - 0.48 µg/mL | [6] |
| MIC | M. kansasii | 8 µg/mL | [7] |
| MIC | M. avium, M. intracellulare, M. abscessus, M. fortuitum | >32 µg/mL | [7] |
Table 2: In Vivo Efficacy of Pretomanid in Mouse Models of Tuberculosis
| Regimen | Mouse Model | Efficacy Outcome | Reference |
| Bedaquiline + Pretomanid + Linezolid (BPaL) | BALB/c mice | No relapse after 3 months of treatment | |
| Bedaquiline + Pretomanid | BALB/c mice | Relapse after 4 months of treatment | |
| Pretomanid (100 mg/kg) + Bedaquiline + Pyrazinamide | BALB/c mice | Rendered all but one mouse culture-negative at 2 months | |
| Pretomanid (100 mg/kg) | BALB/c mice | Bacteriostatic against M. avium and M. fortuitum | |
| Pretomanid (100 mg/kg) | BALB/c mice | Bactericidal against M. abscessus (3.12 and 2.30 log10 CFU reductions in lungs and spleen, respectively) |
Signaling Pathway and Experimental Workflows
Signaling Pathway of Pretomanid Action
Caption: Mechanism of action of Pretomanid in M. tuberculosis.
Experimental Workflow: Mycolic Acid Analysis
Caption: Workflow for Mycolic Acid Analysis.
Experimental Workflow: Cellular Bioenergetics (Seahorse XF Assay)
Caption: Workflow for Cellular Bioenergetics Assay.
Experimental Protocols
Deazaflavin-Dependent Nitroreductase (Ddn) Activity Assay (Nitrate Reductase Assay as a Surrogate)
This protocol is adapted from the Nitrate Reductase Assay (NRA), which is a common method to assess the activity of nitroreductases in mycobacteria.
Materials:
-
Löwenstein-Jensen (LJ) medium
-
Potassium nitrate (KNO3)
-
Pretomanid
-
Griess reagent (Reagent A: 0.2% sulfanilamide in 5N HCl; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water)
-
M. tuberculosis culture
-
Sterile tubes and pipettes
Procedure:
-
Prepare Media: Prepare LJ medium slants containing 1000 µg/mL of KNO3. For the drug-containing tubes, add Pretomanid at the desired concentration (e.g., 2x and 4x the MIC).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis in sterile distilled water or saline, adjusting the turbidity to a McFarland standard of 1.0.
-
Inoculation: Inoculate 0.2 mL of the bacterial suspension onto the surface of each LJ slant (control and drug-containing).
-
Incubation: Incubate the tubes at 37°C for 7-10 days.
-
Assay:
-
After incubation, add 0.5 mL of a 1:1 mixture of Griess reagent A and B to the bottom of each tube.
-
Observe for a color change. A pink to red color indicates the reduction of nitrate to nitrite, signifying nitroreductase activity.
-
-
Interpretation: Compare the color development in the drug-containing tubes to the control tubes. Inhibition of color development in the presence of Pretomanid would suggest it interferes with the nitroreductase pathway, though this assay primarily confirms the presence of an active nitroreductase system capable of activating the prodrug.
Mycolic Acid Extraction and Analysis
This protocol describes the extraction of mycolic acids from M. tuberculosis and their analysis by thin-layer chromatography (TLC).
Materials:
-
M. tuberculosis culture (control and Pretomanid-treated)
-
Tetrabutylammonium hydroxide (TBAH)
-
Dichloromethane (CH2Cl2)
-
Methyl iodide (CH3I)
-
TLC plates (silica gel)
-
Hexane and Ethyl acetate
-
Molybdophosphoric acid spray reagent
-
Glass tubes, rotator, centrifuge
Procedure:
-
Cell Lysis and Saponification:
-
Harvest M. tuberculosis cells by centrifugation.
-
Resuspend the pellet in 2 mL of 25% TBAH.
-
Incubate overnight at 100°C to hydrolyze lipids.
-
-
Methyl Esterification:
-
Cool the tubes to room temperature.
-
Add 4 mL of CH2Cl2, 2 mL of water, and 300 µL of CH3I.
-
Mix on a rotator for 1 hour at room temperature.
-
Centrifuge to separate the phases. The lower organic phase contains the fatty acid methyl esters (FAMEs), including mycolic acid methyl esters (MAMEs).
-
-
Extraction:
-
Carefully collect the lower organic phase.
-
Wash the organic phase with 1N HCl and then with water.
-
Dry the organic phase under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of CH2Cl2.
-
Spot the extract onto a silica TLC plate.
-
Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 95:5, v/v).
-
Air-dry the plate.
-
-
Visualization:
-
Spray the plate with 5% ethanolic molybdophosphoric acid.
-
Heat the plate with a heat gun until spots appear.
-
Compare the mycolic acid profiles of the control and Pretomanid-treated samples. A reduction in the intensity of mycolic acid bands in the treated sample indicates inhibition of mycolic acid biosynthesis.
-
Cellular Bioenergetics Assay using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the impact of Pretomanid on the cellular bioenergetics of M. tuberculosis-infected macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)
-
Seahorse XF Cell Culture Microplates
-
M. tuberculosis culture
-
Pretomanid
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed macrophages into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Infection: Infect the macrophages with M. tuberculosis at a desired multiplicity of infection (MOI) and incubate for a specified period (e.g., 4-24 hours).
-
Drug Treatment: Treat the infected cells with various concentrations of Pretomanid or a vehicle control and incubate for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer overnight.
-
Replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Assay (Mito Stress Test):
-
Load the sensor cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential)
-
Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
-
Data Analysis:
-
The instrument measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Calculate key bioenergetic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the bioenergetic profiles of Pretomanid-treated infected macrophages to the untreated controls to determine the drug's impact on host and/or bacterial respiration.
-
References
- 1. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays for Antitubercular Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries for their ability to inhibit mycobacterial growth or specific molecular targets. This document provides detailed application notes and protocols for several widely used HTS assays in antitubercular drug discovery.
Whole-Cell Phenotypic Screening Assays
Whole-cell phenotypic screening is a primary strategy to identify compounds with activity against M. tuberculosis in its entirety. This approach has the advantage of identifying compounds that are not only active against their target but also capable of penetrating the complex mycobacterial cell wall.
Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.
Experimental Protocol:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase (OD
600of 0.4-0.6). -
Dilute the culture in fresh 7H9 broth to a final OD
600of 0.001.
-
-
Compound Plating:
-
In a 96-well or 384-well clear-bottom plate, add 100 µL of sterile deionized water to all outer wells to minimize evaporation.
-
Prepare serial dilutions of test compounds in DMSO.
-
Transfer 2 µL of the compound dilutions to the assay plate, resulting in a final DMSO concentration of 1-2%.
-
Include positive control wells (e.g., rifampicin at 2 µg/mL) and negative control wells (DMSO only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial culture to each well containing the test compounds.
-
Seal the plates with a gas-permeable membrane and incubate at 37°C for 7 days.
-
-
Assay Readout:
-
After incubation, add 20 µL of Alamar Blue solution (0.02% w/v in sterile water) and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for an additional 16-24 hours at 37°C.
-
Visually assess the color change (blue to pink) or measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
The MIC is defined as the lowest compound concentration that prevents a color change from blue to pink.[1][2]
-
Experimental Workflow for MABA
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Fluorescence-Based Whole-Cell Assay
This assay utilizes recombinant M. tuberculosis strains expressing a fluorescent protein (e.g., mCherry or DsRed) to monitor bacterial growth. The fluorescence intensity is directly proportional to the number of viable bacteria.[3]
Experimental Protocol:
-
Bacterial Culture Preparation:
-
Compound Plating:
-
In a 384-well black, clear-bottom plate, dispense test compounds at the desired final concentration (e.g., 10 µM).
-
Include positive controls (e.g., rifampicin at 2 µM for minimum signal) and negative controls (DMSO for maximum signal).[3]
-
-
Inoculation and Incubation:
-
Add 30 µL of the diluted bacterial culture to each well.
-
Seal the plates and incubate at 37°C for 5 days in a humidified incubator.[3]
-
-
Assay Readout:
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 586 nm, Em: 614 nm for mCherry).[3]
-
Calculate the percent inhibition of growth relative to the controls.
-
Experimental Workflow for Fluorescence-Based Assay
Caption: Workflow for the fluorescence-based whole-cell assay.
Target-Based Screening Assays
Target-based screens aim to identify compounds that inhibit a specific, essential enzyme or pathway in M. tuberculosis. This approach allows for a more rational drug design process, although it may miss compounds that require metabolic activation or have multi-target effects.
Mycothione Reductase (Mtr) Inhibitor Assay
This assay identifies inhibitors of Mycothione Reductase (Mtr), an enzyme crucial for protecting M. tuberculosis from oxidative stress. The assay couples the Mtr enzymatic reaction to a bioluminescent readout.
Experimental Protocol:
-
Reagent Preparation:
-
Purify recombinant Mtr from E. coli.
-
Prepare assay buffer: 50 mM HEPES, 50 mM NaCl, 0.05% BSA, 0.01% Tween 20, pH 7.5.
-
Prepare substrate solution containing 30 µM of the assay substrate and 15 µM NADPH in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of test compound solution.
-
Add 5 µL of 100 pM Mtr enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution.
-
After a 30-minute incubation, quench the reaction by adding 5 µL of 0.8 M HCl.
-
Neutralize the reaction with 5 µL of 1 M Tris, pH 8.0.
-
-
Bioluminescent Readout:
-
Add 20 µL of NADP/H-Glo™ Detection Reagent (Promega).
-
Incubate for 40 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
A decrease in luminescence indicates inhibition of Mtr.
-
Quantitative Data from HTS Assays
| Assay Type | Target/Strain | Library Size | Hit Rate (%) | Z'-factor | Reference Compound | IC50 (µM) | CC50 (µM) (Vero) | Selectivity Index (SI) |
| MABA | M. tb H37Rv | 100,997 | 1.78 | > 0.7 | Amikacin | 0.072 (µg/mL) | > 15 (µg/mL) | > 208 |
| Fluorescence | M. tb (mCherry) | 1,105 | ~8 | 0.76 - 0.87 | Rifampicin | 0.0025 | - | - |
| Mtr Inhibitor | Mtr enzyme | ~130,000 | 0.76 | > 0.6 | - | 1-3 | 8-18 (RAW264.7) | ~1-18 |
| InhA Inhibitor | M. tb H37Rv | - | - | - | NITD-916 | 0.05 | > 50 | > 1000 |
Mycolic Acid Biosynthesis Pathway: A Key Target
The mycolic acid biosynthesis pathway is essential for the integrity of the mycobacterial cell wall and is the target of several established and experimental antitubercular drugs, including isoniazid. The enoyl-ACP reductase, InhA, is a key enzyme in this pathway.
Mycolic Acid Biosynthesis Pathway
Caption: The Mycolic Acid Biosynthesis Pathway in M. tuberculosis.
Cytotoxicity Assays
It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure their selectivity for the bacterial target.
Experimental Protocol (Vero Cells):
-
Cell Culture:
-
Culture Vero cells (ATCC CCL-81) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO
2incubator.
-
-
Assay Procedure:
-
Seed 5 x 10^3^ Vero cells per well in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.
-
Assess cell viability using a suitable method, such as the MTT or MTS assay.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC
50), which is the concentration of the compound that reduces cell viability by 50%. -
The Selectivity Index (SI) is calculated as CC
50/ MIC (or IC50). A higher SI value indicates greater selectivity for the bacterial target.
-
Conclusion
The HTS assays described in these application notes provide robust and reproducible methods for the identification of novel antitubercular compounds. The choice of assay depends on the specific research goals, with phenotypic screens offering a broader discovery potential and target-based screens providing a more focused approach. Rigorous hit validation, including cytotoxicity profiling, is essential for the successful progression of promising compounds in the drug discovery pipeline.
References
Determining the Potency of Antitubercular Agent-9: Application Notes and Protocols for MIC Measurement
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel therapeutic candidate, Antitubercular agent-9, against Mycobacterium tuberculosis (Mtb). The included methodologies are based on widely accepted and validated techniques for antitubercular drug susceptibility testing, ensuring data accuracy and reproducibility.
Introduction
The Minimum Inhibitory Concentration (MIC) is a critical pharmacodynamic parameter in the development of new antimicrobial agents. It is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[1][2] For slow-growing mycobacteria like M. tuberculosis, this incubation period is significantly longer. Accurate MIC determination is fundamental for assessing the in vitro potency of new chemical entities like this compound, guiding lead optimization, and providing a basis for establishing clinical breakpoints.
This guide details two primary methods for MIC determination: the Broth Microdilution method, which is considered a reference standard, and the Resazurin Microtiter Assay (REMA), a colorimetric method that offers a more rapid and high-throughput alternative.
Method 1: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antitubercular agents.[3][4] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Experimental Protocol
1. Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), 0.2% glycerol, and 0.05% Tween 80.[5]
-
Incubate at 37°C until the culture reaches an optical density (OD₆₀₀) of 0.5-0.8.
-
Adjust the culture to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][4]
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of this compound in a 96-well U-bottom plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).
-
Each well should contain 100 µL of the drug dilution in Middlebrook 7H9 broth.
3. Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Seal the plate and incubate at 37°C for 7-14 days.[5]
4. Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of this compound that shows no visible growth (no turbidity or pellet formation) after the incubation period.[3][4] This can be assessed visually using an inverted mirror.
Data Presentation
The results of a typical broth microdilution experiment can be summarized as follows:
| Concentration of this compound (µg/mL) | Growth (+/-) |
| 64 | - |
| 32 | - |
| 16 | - |
| 8 | - |
| 4 | + |
| 2 | + |
| 1 | + |
| 0.5 | + |
| 0.25 | + |
| 0.125 | + |
| 0.06 | + |
| Growth Control | + |
| Sterility Control | - |
Method 2: Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay (REMA) is a colorimetric method that utilizes the redox indicator resazurin to assess bacterial viability.[6][7] Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin. This method is faster, less expensive, and suitable for higher throughput screening compared to traditional growth-based assays.[6][8]
Experimental Protocol
1. Plate Setup and Inoculation:
-
The initial setup, including the preparation of the bacterial inoculum and serial dilutions of this compound, is identical to the broth microdilution method.
-
After inoculation, the plate is sealed and incubated at 37°C for 7 days.[6][7]
2. Addition of Resazurin Indicator:
-
Prepare a 0.02% (w/v) sterile solution of resazurin salt in distilled water.[6][9]
-
After the initial 7-day incubation, add 30 µL of the resazurin solution to each well.[6][7]
-
Re-incubate the plate at 37°C for an additional 24-48 hours.[10]
3. Reading and Interpreting Results:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[6][11]
Data Presentation
| Concentration of this compound (µg/mL) | Well Color (after Resazurin) | Interpretation |
| 64 | Blue | No Growth |
| 32 | Blue | No Growth |
| 16 | Blue | No Growth |
| 8 | Blue | No Growth |
| 4 | Pink | Growth |
| 2 | Pink | Growth |
| 1 | Pink | Growth |
| 0.5 | Pink | Growth |
| 0.25 | Pink | Growth |
| 0.125 | Pink | Growth |
| 0.06 | Pink | Growth |
| Growth Control | Pink | Growth |
| Sterility Control | Blue | No Growth |
Quality Control
For all MIC determination assays, it is crucial to include a reference strain of M. tuberculosis with a known MIC for a standard antitubercular drug. M. tuberculosis H37Rv (ATCC 27294) is a commonly used quality control strain.[3][12][13] The MIC of a reference drug, such as isoniazid or rifampicin, should be determined in parallel with this compound to ensure the validity of the assay.
Reference MIC Ranges for M. tuberculosis H37Rv
| Drug | MIC Range (µg/mL) |
| Isoniazid | 0.03 - 0.12 |
| Rifampicin | 0.03 - 0.25 |
| Ethambutol | 0.25 - 2 |
| Levofloxacin | 0.12 - 1 |
Source: CLSI-recognized 7H9 broth microdilution MIC method.[13]
Visualizations
Experimental Workflow
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Drug Susceptibility Testing of Mycobacterium tuberculosis by a Nitrate Reductase Assay Applied Directly on Microscopy-Positive Sputum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pretomanid (PA-824)
Welcome to the technical support center for the synthesis of Pretomanid (PA-824), a key agent in the treatment of multidrug-resistant tuberculosis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this vital compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Pretomanid.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low yield in the initial alkylation of 2-bromo-4-nitroimidazole with protected (R)-glycidol. | 1. Formation of undesired N'- and O-regioisomers.[1][2][3] 2. Suboptimal reaction conditions (base, solvent, temperature). 3. Loss of product during workup or purification.[3] | 1. Carefully control reaction temperature and addition rates.[2] 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., Toluene, NMP, Water) to optimize regioselectivity.[2][4] 3. Minimize purification steps where possible; consider telescoping steps.[4] An optimized protocol involves using DIPEA as a base in toluene at slightly elevated temperatures.[3] |
| SYN-002 | Formation of undesired five-membered ring by-product during cyclization. | The cyclization is entropically favored to proceed via the secondary hydroxy group, leading to the incorrect ring system.[1] | 1. Ensure the primary alcohol is fully deprotected and activated for cyclization. 2. Use a strong, non-nucleophilic base (e.g., NaH) for the cyclization step, though this may lead to other side reactions.[1] 3. A one-pot deprotection/cyclization using K₂CO₃ in methanol at low temperatures (0°C to -10°C) can favor the desired six-membered ring formation.[2] |
| SYN-003 | Migration of silyl protecting group (e.g., TBS) during synthesis. | The tert-Butyldimethylsilyl (TBS) group can migrate between the primary and secondary hydroxyl groups, particularly under basic or acidic conditions.[5] | 1. Switch to a more stable protecting group, such as the Triisopropylsilyl (TIPS) group, to prevent migration.[5] 2. Carefully control pH and temperature during all steps involving the silyl-protected intermediate. |
| SYN-004 | Formation of a methanol adduct side product (compound 27 in some literature) during the final cyclization step. | When using methanolic potassium hydroxide or other methoxides for cyclization, the intermediate can react with the methoxide ion.[2] | 1. Perform the reaction at low temperatures (-10°C to 0°C) to minimize this side reaction.[2] 2. Carefully monitor the reaction by HPLC and quench it as soon as the desired product is formed.[2] 3. Consider alternative solvent/base systems for the cyclization, such as Cs₂CO₃ in ethanol.[4] |
| PUR-001 | Difficulty in purifying intermediates and final product. | 1. Presence of closely related isomers.[2] 2. Contamination with intractable salts after workup.[1] 3. The final product may require multiple recrystallizations to achieve high purity.[6] | 1. Optimize reaction conditions to maximize the formation of the desired isomer. 2. Use aqueous washes (e.g., HCl, NaHCO₃) to remove impurities before crystallization.[2][3] 3. For the final product, recrystallization from isopropanol/cyclohexane or suspending the crude solid in hot MTBE can effectively remove impurities.[2][6] |
| SCL-001 | Safety and scalability concerns. | Early synthetic routes utilized hazardous and explosive starting materials like 2,4-dinitroimidazole or reagents like NaH/DMF.[1][6] | 1. Adopt modern synthetic routes starting from safer, commercially available materials like 2-bromo-4-nitroimidazole or 2-chloro-4-nitroimidazole.[1][2] 2. Replace hazardous reagents where possible, for example, by generating bromine in situ from HBr and H₂O₂ instead of using liquid bromine.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in Pretomanid synthesis?
A1: A primary challenge is controlling regioselectivity during the key C-N bond-forming and cyclization steps. This includes preventing the formation of undesired N- and O-alkylation regioisomers and avoiding the entropically favored cyclization that leads to an incorrect five-membered ring system.[1][2][3]
Q2: Why are protecting groups necessary for the glycidol moiety, and what are the common issues associated with them?
A2: Protecting groups, typically silyl ethers like TBS, are used on the primary alcohol of the glycidol derivative to allow for selective alkylation of the secondary alcohol.[7] The main issue is the potential for the protecting group to migrate between the primary and secondary hydroxyls, which can complicate subsequent steps.[5] Choosing a more robust protecting group like TIPS can mitigate this problem.[5]
Q3: Are there scalable, chromatography-free synthetic routes to Pretomanid?
A3: Yes, significant efforts have been made to develop scalable processes that avoid laborious chromatographic purifications.[1][3] These routes often rely on the crystallization of intermediates and the final product. One-pot deprotection and cyclization procedures have also been developed to improve efficiency and reduce the need for intermediate purification.[2][7]
Q4: What are the key starting materials for modern, safer syntheses of Pretomanid?
A4: Modern syntheses avoid the explosive 2,4-dinitroimidazole used in early routes.[6] The preferred starting materials are readily available and safer compounds such as 2-bromo-4-nitro-1H-imidazole or 2-chloro-4-nitro-1H-imidazole, and a protected form of (R)-glycidol.[1][2]
Q5: How can the final cyclization step be optimized to maximize yield and purity?
A5: The final one-pot deprotection/cyclization is critical. Optimal conditions often involve using a base like potassium carbonate (K₂CO₃) in a protic solvent like methanol or ethanol.[2][4] Key parameters to control are temperature (typically low, between -10°C and 0°C) and reaction time. Careful monitoring by HPLC is crucial to quench the reaction upon completion to prevent the formation of side products, such as methanol adducts or ring-opened impurities.[2]
Experimental Protocols
Protocol 1: Synthesis of Pretomanid via a Three-Step, One-Pot Cyclization Route
This protocol is based on an efficient synthesis starting from 2-bromo-4-nitro-1H-imidazole and protected (R)-glycidol.[1][2][3]
Step 1: Alkylation of 2-bromo-4-nitro-1H-imidazole (7) with (R)-1-O-Tritylglycidol (20)
-
To a solution of 2-bromo-4-nitro-1H-imidazole (7) and (R)-1-O-Tritylglycidol (20) in toluene, add DIPEA as a base.
-
Heat the reaction mixture at a slightly elevated temperature (e.g., 70°C) and monitor the reaction progress by HPLC (approx. 48 hours).
-
Upon completion, remove the toluene under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with aqueous HCl and NaHCO₃ solution to remove unreacted starting materials and base.
-
The resulting crude product (trityl-protected alcohol) is typically a solid and can be carried forward without chromatographic purification.
Step 2: O-Alkylation with 4-(trifluoromethoxy)benzyl bromide
-
Prepare a suspension of sodium hydride (NaH) in a mixture of toluene and NMP.
-
Slowly add a solution of the crude product from Step 1 in NMP to the NaH suspension.
-
Add 4-(trifluoromethoxy)benzyl bromide to the reaction mixture.
-
Maintain careful temperature control to suppress the formation of undesired cyclized side products. Monitor the reaction by HPLC.
-
After completion, quench the reaction by carefully adding acetic acid/water.
-
Extract the product with toluene, wash the organic layer, and concentrate to yield the crude benzylated intermediate.
Step 3: One-Pot Deprotection and Cyclization to Pretomanid (1)
-
Dissolve the crude benzylated intermediate from Step 2 in methanol.
-
Add methanolic HCl to remove the trityl protecting group. Monitor deprotection by HPLC.
-
Once deprotection is complete, cool the reaction mixture to -10°C.
-
Add an excess of potassium carbonate (K₂CO₃) at once.
-
Allow the mixture to slowly warm to 0°C and stir overnight (approx. 14 hours), monitoring the formation of Pretomanid by HPLC.
-
Quench the reaction by adding water. The crude Pretomanid will precipitate.
-
Filter the solid, wash with water, and dry.
-
Purify the crude solid by suspending it in hot methyl tert-butyl ether (MTBE) or by recrystallization from isopropanol/cyclohexane to yield Pretomanid (1) as a colorless solid with >99% purity.[2]
Visualizations
Synthetic Pathway of Pretomanid
Caption: Simplified synthetic workflow for Pretomanid (PA-824).
Troubleshooting Logic for Low Cyclization Yield
References
- 1. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Antitubercular agent-9 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing assays to determine the efficacy of Antitubercular Agent-9 against Mycobacterium tuberculosis (M. tuberculosis).
Frequently Asked Questions (FAQs)
Q1: What is the most common in vitro assay for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis?
A1: The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis. It is a reliable and cost-effective method that provides results within a week.[1][2]
Q2: My MIC results for this compound are inconsistent between experiments. What are the common causes of this variability?
A2: Variability in MIC values can stem from several factors:
-
Inoculum Preparation: Inconsistent inoculum density can significantly impact the time it takes for the culture to grow and for the Alamar Blue indicator to change color.
-
Compound Solubilization: Poor solubility of Agent-9 can lead to inaccurate concentrations in the assay plate.
-
Plate Edge Effects: Evaporation from wells on the edge of the microplate can concentrate both the media and the compound, leading to erroneous results.
-
Incubation Conditions: Fluctuations in temperature or CO2 levels during incubation can affect the growth rate of M. tuberculosis.
-
Reagent Quality: The quality and age of the Alamar Blue reagent can affect the color change and the timing of the reading.
Q3: How can I minimize variability in my this compound assays?
A3: To improve reproducibility, consider the following:
-
Standardize Inoculum: Prepare the M. tuberculosis inoculum from a fresh, actively growing culture and standardize the density using spectrophotometry.
-
Ensure Compound Solubility: Use an appropriate solvent (e.g., DMSO) to fully dissolve Agent-9 before diluting it in the growth medium.
-
Mitigate Edge Effects: Fill the outer wells of the microplate with sterile water or media to create a humidified barrier and do not use these wells for experimental data.
-
Maintain Consistent Incubation: Use a calibrated incubator with stable temperature and CO2 levels.
-
Quality Control: Include a known reference drug (e.g., isoniazid or rifampicin) in each assay to monitor for inter-assay variability.[3]
Q4: What are the expected quality control (QC) ranges for standard antitubercular drugs?
A4: While specific QC ranges for this compound will need to be established in your laboratory, the following table provides established MIC QC ranges for common antitubercular drugs against the M. tuberculosis H37Rv reference strain.
| Drug | MIC QC Range (µg/mL) |
| Isoniazid | 0.03 - 0.12 |
| Rifampin | 0.03 - 0.25 |
| Ethambutol | 0.25 - 2 |
| Levofloxacin | 0.12 - 1 |
| Moxifloxacin | 0.06 - 0.5 |
| Amikacin | 0.25 - 2 |
| Linezolid | 0.25 - 2 |
| Clofazimine | 0.03 - 0.25 |
Data adapted from a multilaboratory study to determine MIC quality control ranges.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth in control wells (wells without Agent-9) | - Inactive or insufficient inoculum- Contaminated culture medium- Incorrect incubation conditions | - Use a fresh, actively growing culture for the inoculum.- Verify the sterility and composition of the growth medium.- Confirm incubator temperature and CO2 levels. |
| Growth in all wells, including high concentrations of Agent-9 | - Agent-9 is inactive or has low potency- Incorrect concentration of Agent-9- Resistant M. tuberculosis strain | - Verify the identity and purity of Agent-9.- Check calculations for serial dilutions.- Confirm the susceptibility profile of the M. tuberculosis strain being used. |
| Inconsistent color change in replicate wells | - Pipetting errors leading to variable inoculum or compound concentration- Poor mixing of reagents | - Calibrate pipettes regularly.- Ensure thorough mixing of the inoculum and compound in each well. |
| Edge effects leading to skewed results | - Evaporation from outer wells | - Fill perimeter wells with sterile water or media.- Avoid using outer wells for experimental samples. |
| MIC of reference drug is out of QC range | - Systemic error in the assay | - Review the entire experimental protocol for deviations.- Prepare fresh reagents and repeat the assay. |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for this compound
This protocol is adapted from standard MABA procedures for M. tuberculosis.[1][4][5]
1. Preparation of this compound and Control Drugs: a. Prepare a stock solution of Agent-9 in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of Agent-9 in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate. c. Prepare a positive control drug (e.g., isoniazid) in the same manner.
2. Inoculum Preparation: a. Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. b. Adjust the turbidity of the culture to a McFarland standard of 1.0. c. Dilute the adjusted culture 1:50 in 7H9 broth.
3. Assay Plate Inoculation: a. Add 100 µL of the diluted M. tuberculosis inoculum to each well of the microplate containing the serially diluted Agent-9 and control drugs. b. Include a drug-free well as a growth control. c. Seal the plate with a plate sealer and incubate at 37°C for 7 days.
4. Addition of Alamar Blue and Reading: a. After 7 days of incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[2] b. Re-incubate the plate at 37°C for 24 hours. c. Observe the color change. A blue to pink color change indicates bacterial growth. d. The MIC is defined as the lowest concentration of Agent-9 that prevents the color change from blue to pink.
Visualizations
Caption: Workflow for determining the MIC of this compound using MABA.
Caption: Troubleshooting logic for common issues in this compound assays.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Antitubercular agent-9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitubercular agent-9. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel synthetic compound. While its precise mechanism is under investigation, preliminary studies suggest it may inhibit mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall.[1] This mechanism is similar to that of isoniazid, a first-line antitubercular drug.[2] Further research is needed to fully elucidate the specific enzymatic target.
Q2: What are the recommended in vitro starting concentrations for efficacy testing?
For initial minimum inhibitory concentration (MIC) determination, a common starting range for novel antitubercular compounds is 0.1 to 100 µg/mL. It is recommended to perform a broad dilution series to establish the potent range of this compound against the target M. tuberculosis strain.
Q3: Is this compound expected to be effective against drug-resistant strains of M. tuberculosis?
As this compound has a potentially novel structure and target engagement within the mycolic acid synthesis pathway, it may exhibit activity against strains resistant to other antitubercular drugs.[3][4] However, this must be confirmed experimentally. Cross-resistance studies with known drug-resistant strains are highly recommended.
Troubleshooting Unexpected In Vitro Results
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Omadacycline, for example, has been shown to degrade in solution, leading to falsely high MIC values for slow-growing mycobacteria.[5] To investigate this, prepare fresh stock solutions of this compound for each experiment and minimize the time between solution preparation and use. Consider performing a stability assay of the compound in your culture medium. |
| Inappropriate Solvent | Ensure the solvent used to dissolve this compound is not inhibiting bacterial growth at the concentrations used. Run a solvent-only control. |
| Resistant Bacterial Strain | Confirm the identity and drug-susceptibility profile of the M. tuberculosis strain being used. It is possible the strain possesses intrinsic or acquired resistance.[6] |
| High Protein Binding | If the culture medium contains high levels of albumin or other proteins, this compound may be binding to these proteins, reducing its effective concentration. Consider using a medium with lower protein content for initial MIC testing. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inoculum Variability | Ensure a standardized and consistent inoculum preparation. Variations in the number of colony-forming units (CFUs) can significantly impact MIC results. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when performing serial dilutions. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells or fill them with sterile medium. |
| Contamination | Regularly check for contamination in your bacterial cultures and reagents. |
Troubleshooting Unexpected In Vivo Results
Issue 3: Lack of efficacy in animal models despite promising in vitro data.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | This compound may have poor absorption, rapid metabolism, or rapid excretion in the animal model, leading to suboptimal drug exposure at the site of infection.[7] Conduct pharmacokinetic studies to determine the compound's concentration over time in plasma and lung tissue. |
| Toxicity | The compound may be causing unforeseen toxicity in the animal model, leading to adverse effects that could be misinterpreted as a lack of efficacy.[8] Closely monitor animals for signs of toxicity and consider reducing the dose. |
| Inappropriate Animal Model | Traditional mouse models do not always fully replicate the pathology of human tuberculosis.[9] Consider using a different, validated animal model if the current one is not yielding expected results. |
| Drug Resistance Development | M. tuberculosis can develop resistance to drugs during in vivo treatment.[9] At the end of the study, isolate bacteria from the lungs of treated animals and perform susceptibility testing to see if resistance to this compound has emerged. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Seal the microplate and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
Protocol 2: Cytotoxicity Assay using a Mammalian Cell Line (e.g., Vero cells)
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for 48-72 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: A simplified workflow for the preclinical evaluation of this compound.
Caption: Proposed signaling pathway for the mechanism of action of this compound.
References
- 1. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New anti-tuberculosis drugs in clinical trials with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.library.ucsf.edu [search.library.ucsf.edu]
- 7. The Impact of First-Line Anti-Tubercular Drugs’ Pharmacokinetics on Treatment Outcome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical standards for the management of adverse effects during treatment for TB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to reduce cytotoxicity of Antitubercular agent-9 in vitro
Technical Support Center: Antitubercular Agent-9
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the in vitro cytotoxicity of the novel therapeutic candidate, this compound. The principles and methodologies described herein are broadly applicable to other experimental antitubercular compounds exhibiting off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: My preliminary screens show that this compound has potent activity against Mycobacterium tuberculosis (Mtb), but it also exhibits significant cytotoxicity to mammalian cells. What are the initial steps to address this?
A1: High initial cytotoxicity is a common challenge in drug discovery. A tiered approach is recommended to characterize and mitigate this effect:
-
Confirm the Cytotoxicity Profile: Repeat the cytotoxicity assays using multiple cell lines (e.g., HepG2 for liver toxicity, a macrophage line like RAW 264.7 for relevance to Mtb infection, and a non-cancerous cell line like HEK-293).[1][2][3] This helps determine if the toxicity is cell-type specific.
-
Determine the Therapeutic Index (TI): Quantify the selectivity of your compound by calculating the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (MIC or EC90). A low TI indicates a narrow window between efficacy and toxicity.
-
Investigate the Mechanism of Cytotoxicity: Use assays to probe for common toxicity pathways, such as mitochondrial dysfunction (e.g., MTT or ATP assays), membrane damage (LDH assay), or apoptosis induction (caspase assays).[3][4] Understanding the mechanism can guide mitigation strategies.
Q2: How can I improve the therapeutic index of this compound without losing its antimycobacterial activity?
A2: There are two primary strategies to improve the therapeutic index:
-
Chemical Modification: Synthesize analogues of Agent-9. Minor structural changes can sometimes dissociate the desired antimycobacterial activity from the off-target cytotoxic effects.[5][6] This approach, known as Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies, aims to find a derivative with an improved safety profile.
-
Drug Delivery Systems (DDS): Encapsulating Agent-9 in a nanocarrier can drastically reduce its systemic toxicity while potentially enhancing its delivery to Mtb-infected macrophages.[7][8][9] This is a highly effective and widely explored strategy for antitubercular drugs.[10][11]
Q3: What types of drug delivery systems are suitable for an antitubercular agent?
A3: Several nanosized drug delivery systems are well-suited for antitubercular therapy because they can be passively or actively targeted to macrophages, the primary host cells for Mtb.[7][9] Common choices include:
-
Polymeric Nanoparticles (PNPs): Offer controlled drug release and can be functionalized for targeted delivery.[8]
-
Liposomes: Biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, reducing systemic toxicity.[8]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Combine the advantages of polymeric nanoparticles and liposomes, offering high stability and drug loading.[8]
-
Dendrimers: Highly branched polymers whose surfaces can be modified to enhance drug circulation time and reduce toxic effects.[8][11]
Q4: Can combining this compound with another compound reduce its cytotoxicity?
A4: Yes, combination therapy is a viable strategy. Combining Agent-9 with another compound can work in several ways:
-
Synergistic Efficacy: If the second compound has a synergistic antitubercular effect, you may be able to lower the concentration of Agent-9, thereby reducing its cytotoxicity.[2][12]
-
Cytoprotective Effect: Certain compounds can protect cells from the toxic effects of another drug. For example, antioxidants could be co-administered if Agent-9 is found to induce oxidative stress.
Troubleshooting Guides
Issue 1: High variance in cytotoxicity data between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, free of contamination, and used within a consistent, low passage number range. |
| Compound Solubility | Poor solubility can lead to precipitation and inconsistent effective concentrations. Confirm the solubility of Agent-9 in your culture medium and use a suitable vehicle (e.g., DMSO) at a final concentration that is non-toxic to the cells. |
| Assay Timing and Cell Density | Inconsistent cell seeding density or incubation times can significantly alter results. Standardize your protocols for cell density and ensure the assay endpoint is measured during the logarithmic growth phase.[13] |
| Reagent Variability | Use fresh reagents and ensure consistent lot numbers for critical components like serum and assay kits. |
Issue 2: this compound is more toxic in infected macrophages than in uninfected cells.
| Possible Cause | Troubleshooting Step |
| Infection-Induced Stress | Mtb infection itself places stress on macrophages, making them more susceptible to drug-induced toxicity. |
| Altered Drug Metabolism | Infected macrophages may metabolize Agent-9 differently, potentially creating more toxic byproducts.[14][15] |
| Mitigation Strategy | This is a strong rationale for using a targeted drug delivery system. A nanocarrier designed to be taken up by macrophages can release the drug in a controlled manner inside the cell, minimizing the initial high-concentration shock and reducing overall toxicity.[7][11] |
Data Presentation: Comparing Free vs. Encapsulated Agent-9
The following tables summarize hypothetical but representative data comparing the in vitro performance of "Free Agent-9" with "Agent-9-loaded Liposomes."
Table 1: Efficacy Against M. tuberculosis H37Rv
| Formulation | MIC (µg/mL) |
| Free Agent-9 | 1.56 |
| Agent-9-loaded Liposomes | 0.78 |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity in Mammalian Cell Lines (72h exposure)
| Formulation | Cell Line | CC50 (µg/mL) |
| Free Agent-9 | HepG2 (Liver) | 12.5 |
| Free Agent-9 | RAW 264.7 (Macrophage) | 10.8 |
| Agent-9-loaded Liposomes | HepG2 (Liver) | >100 |
| Agent-9-loaded Liposomes | RAW 264.7 (Macrophage) | 85.3 |
CC50: 50% Cytotoxic Concentration
Table 3: Therapeutic Index Calculation
| Formulation | Selectivity Index (SI) (CC50 in RAW 264.7 / MIC) |
| Free Agent-9 | 6.9 |
| Agent-9-loaded Liposomes | 109.4 |
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol assesses cell viability by measuring the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by viable cells.[16][17]
Materials:
-
Mammalian cell line of choice (e.g., HepG2, A549)[16]
-
Complete culture medium (e.g., DMEM with 10% FBS)[16]
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of Agent-9 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the CC50 value.
Protocol 2: Preparation of Agent-9 Loaded Liposomes (Thin-Film Hydration Method)
This is a basic method for encapsulating a hydrophobic compound like Agent-9 into liposomes.
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine)
-
Cholesterol
-
This compound
-
Chloroform or another suitable organic solvent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol (e.g., at a 2:1 molar ratio), and Agent-9 in chloroform in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add PBS to the flask and hydrate the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To form smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
Purification: Remove the unencapsulated (free) Agent-9 by centrifugation or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing and mitigating the cytotoxicity of a new antitubercular agent.
Mechanism of Drug Delivery Systems
Caption: Comparison of free drug vs. drug delivery system (DDS) for reducing cytotoxicity.
References
- 1. Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability ass… [ouci.dntb.gov.ua]
- 2. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 3. The Action of Cannabidiol on Doxycycline Cytotoxicity in Human Cells—In Vitro Study [mdpi.com]
- 4. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
- 6. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nanocarrier-Based Approaches for the Efficient Delivery of Anti-Tubercular Drugs and Vaccines for Management of Tuberculosis [frontiersin.org]
- 10. Nanomedicines as Drug Delivery Carriers of Anti-Tubercular Drugs: From Pathogenesis to Infection Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced drug delivery and therapeutic strategies for tuberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to Combat Multi-Drug Resistance in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment and Toxicity Considerations in Tuberculosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Refining protocols for Antitubercular agent-9 mechanism of action studies
Technical Support Center: Antitubercular Agent-9
This guide provides troubleshooting advice and frequently asked questions for researchers studying the mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed primary mechanism of action for this compound?
This compound is a diarylquinoline that selectively inhibits the F1Fo-ATP synthase of Mycobacterium tuberculosis. Specifically, it binds to the oligomeric and proteolipidic c-subunit of the Fo rotor ring, which disrupts the proton motive force and leads to a depletion of cellular ATP levels, ultimately causing bacterial death.
Caption: Proposed mechanism of action for this compound.
Q2: My Minimum Inhibitory Concentration (MIC) values for Agent-9 are inconsistent. What are the common causes?
Inconsistent MIC values are a frequent issue. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Inoculum Variability | Ensure the M. tuberculosis inoculum is standardized to a McFarland 0.5-1.0 standard and is in the mid-logarithmic growth phase. |
| Agent-9 Instability | Prepare fresh stock solutions of Agent-9 in DMSO for each experiment. Avoid repeated freeze-thaw cycles. |
| Media Composition | Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 for consistent results. |
| Plate Inoculation/Reading Errors | Use calibrated pipettes. When using a colorimetric indicator like resazurin or AlamarBlue, ensure consistent incubation times before reading. |
| Evaporation | Seal plates with parafilm or use specialized breathable seals to prevent evaporation during the long incubation period (7-14 days). |
Q3: How do I perform an MIC assay for Agent-9 against M. tuberculosis?
The Microplate AlamarBlue Assay (MABA) is a standard method.
Experimental Protocol: Microplate AlamarBlue Assay (MABA)
-
Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth with supplements to mid-log phase.
-
Adjust the bacterial suspension to a McFarland 1.0 standard, then dilute 1:50 in 7H9 broth to prepare the final inoculum.
-
Prepare a 2 mg/mL stock solution of this compound in DMSO. Perform serial 2-fold dilutions in 7H9 broth in a 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted Agent-9.
-
Include a drug-free control (bacteria only) and a sterile control (broth only).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Reading:
-
Add 30 µL of AlamarBlue solution to each well.
-
Incubate for an additional 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is the lowest concentration of Agent-9 that prevents this color change.
-
Q4: How can I experimentally confirm that Agent-9 targets ATP synthase?
You can measure the inhibition of ATP synthesis in inverted membrane vesicles (IMVs) isolated from a related, non-pathogenic species like Mycobacterium smegmatis.
Experimental Protocol: ATP Synthesis Inhibition Assay
-
IMV Preparation:
-
Grow M. smegmatis to late-log phase.
-
Harvest cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2).
-
Lyse cells using a French press or sonicator.
-
Centrifuge to remove whole cells and debris.
-
Pellet the membrane fraction by ultracentrifugation (e.g., 150,000 x g for 1 hour).
-
Resuspend the IMV pellet in an appropriate buffer and determine protein concentration.
-
-
ATP Synthesis Assay:
-
The assay mixture contains IMVs, buffer, ADP, and a luciferin/luciferase-based ATP detection reagent.
-
Pre-incubate the IMVs with varying concentrations of this compound.
-
Initiate ATP synthesis by adding a substrate for the respiratory chain (e.g., NADH or succinate).
-
Measure the luminescence generated over time using a luminometer. The light output is proportional to the rate of ATP synthesis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Agent-9 compared to a DMSO control.
-
Determine the IC50 value (the concentration of Agent-9 that inhibits 50% of ATP synthase activity).
-
Sample Data: ATP Synthesis Inhibition
| Agent-9 Conc. (µM) | ATP Synthesis Rate (RLU/s) | % Inhibition |
| 0 (DMSO Control) | 15,230 | 0% |
| 0.01 | 11,879 | 22% |
| 0.1 | 7,463 | 51% |
| 1.0 | 1,371 | 91% |
| 10.0 | 290 | 98% |
Q5: I am getting high background noise in my ATP synthesis assay. What could be the cause?
High background can obscure results. A systematic approach can help identify the source of the issue.
Caption: Troubleshooting workflow for high background in ATP assays.
General Experimental Workflow
The study of a novel antitubercular agent's mechanism of action typically follows a structured, multi-stage process.
Caption: General workflow for mechanism of action studies.
Technical Support Center: Enhancing the Efficacy of Novel Antitubercular Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental evaluation of novel antitubercular agents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My novel compound shows potent activity in initial screens, but the results are not reproducible. What are the common causes?
A1: Lack of reproducibility is a frequent challenge. Several factors can contribute to this:
-
Compound Solubility: Poor aqueous solubility is a common issue with novel antitubercular leads.[1][2] Ensure your compound is fully dissolved in the assay medium. Consider using techniques like solid dispersions to improve solubility.[1]
-
Inconsistent Bacterial Inoculum: The density of the Mycobacterium tuberculosis (Mtb) culture used for inoculation is critical. Ensure you are using a standardized inoculum from a mid-log phase culture for all experiments.
-
Assay Variability: Different susceptibility testing methods can yield different results. For instance, discrepancies can arise between broth microdilution, agar-based methods, and colorimetric assays like the Alamar Blue assay.[3] Consistency in the chosen method is key.
-
Discordant Genotypic and Phenotypic Results: Be aware that there can be discrepancies between genotypic predictions of resistance and the results of phenotypic susceptibility tests.[4][5]
Q2: I am observing high cytotoxicity with my lead compound in macrophage-based assays. How can I differentiate between antitubercular activity and host cell toxicity?
A2: Distinguishing between specific antitubercular effects and general cytotoxicity is crucial.
-
Run Parallel Cytotoxicity Assays: Always test your compound on uninfected host cells (e.g., macrophages) in parallel with your infected cell assays.[6][7] The MTT or MTS assay is a common method for this.[6][7]
-
Determine the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (EC50 or MIC). A higher SI indicates greater selectivity for the bacteria.
-
Consider Advanced Cytotoxicity Profiling: Newer methods, such as measuring host cell bioenergetic parameters, can reveal drug-induced effects at concentrations below those causing overt cell death in conventional viability assays.[8]
Q3: My compound is active against drug-susceptible Mtb, but shows reduced or no activity against multidrug-resistant (MDR) or extensively drug-resistant (XDR) strains. What could be the reason?
A3: This is a common and significant challenge in TB drug discovery.[9][10][11]
-
Mechanism of Action and Cross-Resistance: Your compound may target a pathway or protein that is also affected by mutations conferring resistance to existing drugs. For example, if your compound's target is related to the cell wall, it might be affected by resistance mechanisms that alter cell wall structure.[11]
-
Efflux Pumps: MDR and XDR strains can overexpress efflux pumps that actively remove a wide range of compounds from the bacterial cell, potentially including your novel agent.
-
Target Alteration: The specific target of your compound in drug-susceptible strains may be mutated in the resistant strains, preventing effective binding.
Q4: How do I interpret conflicting results between whole-cell screening and target-based assays?
A4: It's not uncommon for compounds identified in target-based screens to have poor activity in whole-cell assays, and vice-versa.[12]
-
Cellular Penetration and Efflux: A compound that is potent against an isolated enzyme may not be able to penetrate the complex mycobacterial cell wall or may be rapidly removed by efflux pumps.[11][12]
-
Compound Activation: Some antitubercular drugs are pro-drugs that require activation by mycobacterial enzymes. Your compound might be a pro-drug, and the isolated target assay would not account for this activation step.
-
Different Physiological States: The in-vitro enzymatic assay conditions may not reflect the physiological state of the target within the whole bacterium.
Q5: I want to investigate if my compound works synergistically with existing antitubercular drugs. What is the best approach?
A5: Synergy testing is crucial for developing new combination therapies.[13][14]
-
Checkerboard Assay: The checkerboard method is a standard in-vitro technique to assess synergy.[15][16][17] It involves testing various concentrations of two drugs, both alone and in combination.
-
Fractional Inhibitory Concentration Index (FICI): The results of a checkerboard assay are used to calculate the FICI. An FICI of ≤ 0.5 is generally considered synergistic.[15][16][17]
-
Three-Drug Combinations: The checkerboard method can be adapted to study combinations of three drugs.[15]
Quantitative Data Summary
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) for Two-Drug Combinations
| FICI Value | Interpretation | Reference |
| ≤ 0.5 | Synergy | [16][17] |
| > 0.5 to ≤ 4.0 | Indifference | [17] |
| > 4.0 | Antagonism | [17] |
Table 2: Example MICs of Standard Antitubercular Drugs against M. tuberculosis H37Rv
| Drug | Typical MIC Range (µg/mL) |
| Isoniazid | ≤ 0.25 |
| Rifampicin | ≤ 1.0 |
| Ethambutol | ≤ 2.0 |
| Streptomycin | ≤ 1.0 |
| Moxifloxacin | Varies |
| Amikacin | Varies |
Note: These values are illustrative and can vary between laboratories and specific assay conditions.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA procedures for M. tuberculosis.[3][18]
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with ADC to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:50 in 7H9 broth.
-
-
Plate Setup:
-
Dispense 100 µL of sterile 7H9 broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, except the negative control.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol outlines a standard MTT assay to determine the cytotoxicity of a compound on a macrophage cell line (e.g., RAW 264.7).[6]
-
Cell Seeding:
-
Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
Caption: A typical experimental workflow for the discovery and validation of novel antitubercular agents.
Caption: Logical flow for determining drug synergy using the Fractional Inhibitory Concentration Index (FICI).
References
- 1. Third Generation Solid Dispersion-Based Formulation of Novel Anti-Tubercular Agent Exhibited Improvement in Solubility, Dissolution and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical implications of discrepant results between genotypic MTBDRplus and phenotypic Löwenstein-Jensen method for isoniazid or rifampicin drug susceptibility tests in tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordance Between Phenotypic and WGS-Based Drug Susceptibility Testing Results for Some Anti-Tuberculosis Drugs: A Snapshot Study of Paired Mycobacterium tuberculosis Isolates with Small Genetic Distance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 8. Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability ass… [ouci.dntb.gov.ua]
- 9. Recent advances and challenges of revolutionizing drug-resistant tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tackling Drug-Resistant Tuberculosis: New Challenges from the Old Pathogen Mycobacterium tuberculosis [mdpi.com]
- 11. lshtm.ac.uk [lshtm.ac.uk]
- 12. Discovery and Validation of New Antitubercular Compounds as Potential Drug Leads and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccesspub.org [openaccesspub.org]
- 14. news-medical.net [news-medical.net]
- 15. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Resistance to New Antitubercular Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel antitubercular therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My new compound shows promising in vitro activity against drug-susceptible Mycobacterium tuberculosis (Mtb), but its efficacy drops significantly against resistant strains. What are the likely causes?
A1: This is a common challenge. The decreased efficacy is likely due to one or more of the following resistance mechanisms:
-
Target Modification: Spontaneous mutations in the gene encoding the drug's target protein are a primary cause of acquired resistance.[1][2][3] These mutations can alter the protein's structure, preventing the drug from binding effectively.[4] For example, resistance to rifampicin is most commonly associated with mutations in the rpoB gene.[2][4]
-
Drug Inactivation/Modification: The resistant strain may have acquired the ability to produce enzymes that modify or degrade your compound, rendering it inactive.[5]
-
Efflux Pumps: The Mtb cell envelope contains numerous efflux pumps that can actively transport a wide range of compounds out of the cell, preventing them from reaching their intracellular targets.[2] Overexpression of these pumps is a known mechanism of drug resistance.
-
Reduced Permeability: The unique and complex cell wall of Mtb provides a natural barrier to many compounds.[1][2] Alterations in the cell wall composition in resistant strains can further limit drug uptake.
Q2: How can I determine the mechanism of resistance to my lead compound?
A2: A combination of genomic and biochemical approaches is recommended:
-
Whole-Genome Sequencing (WGS): Sequence the genomes of resistant mutants and compare them to the parental drug-susceptible strain. Look for single nucleotide polymorphisms (SNPs), insertions, or deletions in genes that could plausibly be involved in resistance.[6][7]
-
Target Overexpression/Purification: If you have a hypothesized target, you can overexpress and purify the protein from both susceptible and resistant strains. Subsequent biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) can determine if the mutation affects drug binding.
-
Efflux Pump Inhibition: Test the activity of your compound in the presence of known efflux pump inhibitors (EPIs), such as verapamil or reserpine. A significant increase in potency suggests that efflux is a relevant resistance mechanism.
-
Metabolite Analysis: Use techniques like mass spectrometry to analyze the culture supernatant and cell lysate of Mtb treated with your compound. The presence of modified forms of the compound could indicate enzymatic inactivation.
Q3: What are the current strategies being explored to overcome these resistance mechanisms?
A3: Several innovative strategies are in development:
-
Combination Therapy: Using multiple drugs with different mechanisms of action is a cornerstone of TB treatment and is crucial for preventing the emergence of resistance.[8][9] New regimens, such as the BPaL regimen (bedaquiline, pretomanid, and linezolid), have shown high success rates against highly resistant TB strains.[10]
-
Novel Drug Targets: Identifying and targeting essential pathways in Mtb that are distinct from those in humans can lead to the development of drugs with novel mechanisms of action.[6][11][12] This reduces the likelihood of cross-resistance with existing drugs.
-
Host-Directed Therapies (HDTs): These strategies aim to modulate the host immune response to enhance bacterial clearance, rather than directly targeting the bacterium.[13] This approach is less likely to be affected by bacterial drug resistance mechanisms.
-
Drug Repurposing: Existing drugs approved for other indications are being screened for anti-TB activity.[10] This can accelerate the drug development pipeline.
-
Efflux Pump Inhibitors: Developing compounds that block the activity of efflux pumps can restore the efficacy of existing antibiotics.[14]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Compound solubility issues. | Ensure your compound is fully dissolved in the chosen solvent (e.g., DMSO) before adding it to the culture medium. Check for precipitation during the assay. Consider using a different solvent or formulation. |
| Inoculum variability. | Standardize the inoculum preparation. Use a spectrophotometer to measure the optical density (OD) and ensure a consistent starting number of bacteria for each experiment. |
| Assay method. | Different MIC assays (e.g., microplate alamarBlue assay vs. luminescence-based assays) can yield slightly different results.[15] Be consistent with your chosen method and include standard control drugs in every experiment for comparison. |
| Bacterial aggregation. | Mtb has a tendency to clump. Use a mild detergent like Tween-80 in your culture medium and vortex the inoculum thoroughly before use to ensure a homogenous suspension. |
Problem 2: Poor correlation between in vitro efficacy and in vivo animal models.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic (PK) properties. | The compound may have low bioavailability, rapid metabolism, or poor distribution to the sites of infection (e.g., lung granulomas).[8] Conduct PK studies to assess absorption, distribution, metabolism, and excretion (ADME). |
| Compound toxicity. | The compound may be toxic to the host at concentrations required for efficacy.[16] Perform cytotoxicity assays on relevant mammalian cell lines (e.g., macrophages) before moving to in vivo studies.[15] |
| Intracellular activity. | Mtb is an intracellular pathogen. A compound that is potent against extracellular bacteria may not effectively penetrate host cells or may be inactive in the intracellular environment.[15][17] Use an intracellular killing assay (e.g., in infected macrophages) to evaluate efficacy.[17][18] |
| Animal model selection. | Different animal models (e.g., mice, rabbits, guinea pigs) recapitulate different aspects of human TB.[18] The choice of model can significantly impact the outcome. Ensure the selected model is appropriate for the scientific question being addressed. |
Data Presentation
Table 1: Common Genetic Basis of Resistance to First- and Second-Line Antitubercular Drugs
| Drug | Gene(s) Associated with Resistance | Mechanism of Resistance |
| Isoniazid | katG, inhA promoter region | Impaired prodrug activation, Target modification |
| Rifampicin | rpoB | Target modification (RNA polymerase) |
| Pyrazinamide | pncA | Impaired prodrug activation |
| Ethambutol | embB | Target modification (arabinosyltransferase) |
| Fluoroquinolones | gyrA, gyrB | Target modification (DNA gyrase) |
| Bedaquiline | atpE, mmpS5-mmpL5 | Target modification (ATP synthase), Efflux pump upregulation |
| Linezolid | rplC, 23S rRNA | Target modification (ribosomal protein L3) |
| Delamanid/Pretomanid | ddn, fgd1, fbiA-C | Impaired prodrug activation |
This table is a summary of commonly observed resistance mutations. The absence of a mutation does not rule out resistance, as other mechanisms may be involved.[2][4][10][19]
Experimental Protocols
Protocol 1: Whole-Cell Screening and Resistant Mutant Selection
This protocol outlines a method for identifying novel antitubercular compounds and selecting for resistant mutants for subsequent genomic analysis, a strategy that has proven successful in identifying new drug targets.[6][7][20]
-
Primary Screen:
-
Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., 7H9 broth supplemented with OADC and Tween-80) to mid-log phase.
-
Dispense the bacterial culture into 96- or 384-well microplates.
-
Add your library of compounds at a single high concentration (e.g., 10 µM).
-
Include positive (e.g., rifampicin) and negative (e.g., DMSO vehicle) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
Assess bacterial growth using a viability indicator such as resazurin (alamarBlue) or by measuring optical density.
-
Identify "hits" as compounds that inhibit growth.
-
-
Dose-Response and MIC Determination:
-
For the identified hits, perform a serial dilution to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.
-
-
Resistant Mutant Selection:
-
Plate a high density of Mtb (e.g., 10^8 to 10^9 CFU) onto solid agar medium (e.g., 7H10 or 7H11) containing the test compound at a concentration 4-8 times the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Colonies that grow are considered resistant mutants.
-
Isolate individual resistant colonies and re-streak them on drug-containing agar to confirm the resistance phenotype.
-
Culture the confirmed resistant mutants in liquid medium for genomic DNA extraction.
-
-
Whole-Genome Sequencing and Analysis:
-
Extract high-quality genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing using a next-generation sequencing platform.
-
Align the sequencing reads to a reference Mtb genome and identify genetic variations (SNPs, indels) that are present in the resistant mutants but not in the parental strain. These variations are candidate resistance mutations.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.jgu.edu.in [pure.jgu.edu.in]
- 6. Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis [open.uct.ac.za]
- 7. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Innovative Strategies for Combating Multidrug-Resistant Tuberculosis: Advances in Drug Delivery Systems and Treatment [mdpi.com]
- 11. Identification and validation of novel drug targets in tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Key Drug Target Identification and New Drug Development for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Frontiers | Transcriptional regulation and drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 15. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Resistant Tuberculosis: Challenges and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pak.elte.hu [pak.elte.hu]
- 18. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 20. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Antitubercular Agent-9 and First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the novel investigational candidate, Antitubercular agent-9 (represented by the promising semi-synthetic compound BPD-9), and the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. This document synthesizes preclinical data to offer an objective evaluation of their performance, supported by detailed experimental protocols for key assays.
Executive Summary
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The current first-line therapies, while effective, are decades-old and require long treatment durations with notable side effects. There is an urgent need for novel agents with improved potency, safety profiles, and efficacy against resistant bacteria. This compound, exemplified by BPD-9, represents a promising new chemical entity. Preclinical studies indicate that BPD-9 is not only potent against drug-susceptible Mycobacterium tuberculosis but also demonstrates significant activity against multi-drug resistant strains.[1][2][3] Furthermore, it is effective against non-replicating (dormant) and intracellular bacteria, which are major obstacles in current TB therapy.[1][2][3]
Performance Comparison: Quantitative Data
The following tables summarize the available preclinical data for this compound (BPD-9) and first-line TB drugs.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Compound | Target Organism | MIC (μg/mL) | Mechanism of Action |
| This compound (BPD-9) | M. tuberculosis (including multi-drug resistant strains) | Data not publicly available; described as "potent" | Not fully elucidated, but suggested to be novel.[1][2] |
| Isoniazid | M. tuberculosis | 0.025 - 0.05 | Inhibition of mycolic acid synthesis |
| Rifampicin | M. tuberculosis | 0.05 - 0.1 | Inhibition of DNA-dependent RNA polymerase |
| Pyrazinamide | M. tuberculosis (active at acidic pH) | 20 - 100 | Disruption of membrane potential and energy production |
| Ethambutol | M. tuberculosis | 0.5 - 2.0 | Inhibition of arabinosyl transferase (cell wall synthesis) |
Table 2: Cytotoxicity Profile
| Compound | Cell Line | IC50 (μM) | Notes |
| This compound (BPD-9) | Mammalian cells | Reduced toxicity compared to parent compound sanguinarine | Specific IC50 values are not yet published. |
| Isoniazid | HepG2 | >10,000 | Generally low cytotoxicity. |
| Rifampicin | HepG2 | ~100-200 | Can induce cytochrome P450 enzymes. |
| Pyrazinamide | HepG2 | >5,000 | Low in vitro cytotoxicity. |
| Ethambutol | A549 | >1,000 | Generally well-tolerated in vitro. |
Mechanism of Action: A Visual Comparison
The signaling pathways and mechanisms of action for first-line TB drugs are well-established. In contrast, the precise mechanism for this compound (BPD-9) is still under investigation but is believed to be novel.[1][2]
Figure 1: Mechanisms of Action of First-Line TB Drugs and this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the EUCAST reference method for broth microdilution for Mycobacterium tuberculosis.[4]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv or clinical isolates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Antimicrobial agents (stock solutions)
-
Saline-Tween solution (0.85% NaCl, 0.05% Tween 80)
-
Glass beads
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared in a tube with glass beads and saline-tween solution. The turbidity is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: Serial two-fold dilutions of the test compounds are prepared in Middlebrook 7H9 broth directly in the 96-well plates.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5x10^5 CFU/mL.[5]
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.[6] This can be assessed visually or by using a resazurin-based indicator.
Figure 2: Workflow for MIC Determination.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, A549 for lung)[7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1x10^4 cells/well and incubated overnight.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.[10]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a plate reader. The IC50 value is calculated from the dose-response curve.
Murine Model of Tuberculosis for Efficacy Testing
This protocol outlines a common approach to evaluate the in vivo efficacy of antitubercular agents.[11][12]
Objective: To assess the ability of a test compound to reduce the bacterial load in the lungs and spleens of mice infected with M. tuberculosis.
Materials:
-
BALB/c or C57BL/6 mice
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
Test compounds and vehicle
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a lung infection.
-
Treatment: Treatment with the test compound(s) is initiated 2-4 weeks post-infection. Compounds are typically administered daily or five times a week by oral gavage.
-
Monitoring: Mice are monitored for signs of illness and body weight changes throughout the experiment.
-
Bacterial Load Determination: At specified time points (e.g., after 4 weeks of treatment), mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar.
-
CFU Counting: After 3-4 weeks of incubation at 37°C, the colony-forming units (CFU) are counted to determine the bacterial load in each organ. Efficacy is measured as the log10 CFU reduction compared to untreated controls.[11]
Figure 3: Experimental Workflow for Murine Efficacy Model.
Conclusion
This compound, as represented by BPD-9, shows considerable promise as a future therapeutic for tuberculosis. Its potent activity against drug-resistant and persistent forms of M. tuberculosis, coupled with a potentially favorable safety profile, positions it as a valuable candidate for further development.[1][2][3] Direct comparative studies with first-line drugs under standardized conditions will be crucial to fully elucidate its potential advantages and role in future TB treatment regimens. The experimental protocols provided herein offer a framework for such evaluations.
References
- 1. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
- 2. biocompare.com [biocompare.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. EUCAST: Reference Method [eucast.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of Novel Antitubercular Agents: Bedaquiline, Pretomanid, Delamanid, and Sutezolid
For Researchers, Scientists, and Drug Development Professionals
The landscape of tuberculosis (TB) treatment is undergoing a significant transformation with the introduction of new chemical entities that offer hope against drug-resistant strains. This guide provides a comprehensive comparative analysis of four key new and repurposed antitubercular agents: bedaquiline, pretomanid, delamanid, and sutezolid. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to combat the global TB epidemic.
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics. Bedaquiline, pretomanid, and delamanid have been approved for the treatment of drug-resistant TB, while sutezolid is a promising candidate in late-stage clinical development. These agents possess unique mechanisms of action, targeting critical cellular processes in Mycobacterium tuberculosis. This guide offers a side-by-side comparison of their in vitro and in vivo efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Data Presentation
Table 1: In Vitro Efficacy of New Antitubercular Agents against M. tuberculosis
| Drug | Target | MIC Range (μg/mL) - Drug-Susceptible TB | MIC Range (μg/mL) - Multidrug-Resistant TB |
| Bedaquiline | ATP synthase, subunit c | 0.03 - 0.12 | 0.03 - 0.24 |
| Pretomanid | Mycolic acid synthesis | 0.015 - 0.25[1] | 0.03 - 0.53[1] |
| Delamanid | Mycolic acid synthesis | 0.006 - 0.024 | 0.004 - 0.048 |
| Sutezolid | Protein synthesis (50S ribosomal subunit) | ≤0.062[2] | 0.06 - 0.5 |
Table 2: Early Bactericidal Activity (EBA) of New Antitubercular Agents
| Drug/Regimen | EBA (log10 CFU/mL/day) - First 14 days |
| Bedaquiline | ~0.15 - 0.25 |
| Pretomanid (in BPaL regimen) | EBA began earlier than bedaquiline-based regimens[3] |
| Delamanid | Dose-dependent increase in bactericidal activity |
| Sutezolid | Detected in sputum and blood[4] |
Table 3: Clinical Efficacy and Safety of New Antitubercular Agents in Regimens for Drug-Resistant TB
| Regimen | Trial | Treatment Success Rate | Common Adverse Events (>10%) |
| Bedaquiline-containing | Meta-analysis | 76.9% (observational)[5], 81.7% (experimental)[5] | Nausea, arthralgia, headache, QT prolongation |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | Nix-TB, ZeNix | 89% - 91%[6] | Peripheral neuropathy, nausea, anemia, acne, headache[7] |
| Delamanid-containing | Phase 3 Trial | 74.5% (≥6 months delamanid)[8] | Nausea, vomiting, dizziness, QT prolongation[9] |
| Sutezolid-containing | PanACEA-SUDOCU-01 | Efficacious and added to background regimen[10] | Transient ALT elevation[4], neutropenia, hepatotoxicity[10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for M. tuberculosis.[11][12]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.
Materials:
-
96-well U-shaped microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Antitubercular agents (stock solutions)
-
M. tuberculosis isolate (e.g., H37Rv or clinical isolate)
-
Sterile water with 0.05% Tween 80
-
Glass beads (2-3 mm)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Inverted mirror or plate reader
Procedure:
-
Inoculum Preparation: a. Aseptically transfer a few colonies of M. tuberculosis from a solid culture into a tube containing sterile water with Tween 80 and glass beads. b. Vortex for 1-2 minutes to create a homogenous suspension. c. Allow the large particles to settle for 30 minutes. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1 x 10⁷ CFU/mL. e. Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Plate Preparation: a. Prepare serial two-fold dilutions of each antitubercular agent in Middlebrook 7H9 broth in the microtiter plate. The final volume in each well should be 100 µL. b. Include a drug-free growth control well and a sterility control well (broth only).
-
Inoculation: a. Add 100 µL of the prepared inoculum to each well, except for the sterility control.
-
Incubation: a. Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C.
-
Reading Results: a. Read the plates when visible growth is observed in the drug-free control well, typically after 14-21 days. b. The MIC is the lowest concentration of the drug that shows no visible growth. Results can be read visually using an inverted mirror or with a plate reader.
Time-Kill Kinetics Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antitubercular agent over time.
Materials:
-
Middlebrook 7H9 broth with OADC supplement
-
Antitubercular agent(s)
-
M. tuberculosis culture
-
Sterile tubes or flasks
-
Incubator shaker (37°C)
-
Serial dilution supplies (e.g., phosphate-buffered saline with 0.05% Tween 80)
-
Middlebrook 7H10 or 7H11 agar plates
-
Colony counter
Procedure:
-
Inoculum Preparation: a. Prepare a mid-logarithmic phase culture of M. tuberculosis in Middlebrook 7H9 broth. b. Adjust the culture to a starting inoculum of approximately 1 x 10⁶ CFU/mL.
-
Drug Exposure: a. Prepare tubes or flasks containing Middlebrook 7H9 broth with the antitubercular agent at various concentrations (e.g., 1x, 4x, 16x MIC). b. Include a drug-free growth control. c. Inoculate each tube/flask with the prepared bacterial suspension.
-
Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each culture. b. Perform ten-fold serial dilutions in phosphate-buffered saline with Tween 80. c. Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubation and Colony Counting: a. Incubate the plates at 37°C for 3-4 weeks. b. Count the number of colonies (CFU) on each plate.
-
Data Analysis: a. Calculate the log10 CFU/mL for each time point and concentration. b. Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Mouse Model of Tuberculosis for Efficacy Testing
This protocol provides a general framework for in vivo efficacy testing. Specific parameters may vary based on the experimental design.[13][14][15]
Objective: To evaluate the in vivo efficacy of new antitubercular agents in a murine model of chronic tuberculosis infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
M. tuberculosis strain (e.g., H37Rv or a clinical isolate)
-
Aerosol infection chamber
-
Antitubercular agents formulated for oral gavage or other appropriate route of administration
-
Animal housing and handling equipment compliant with BSL-3 safety standards
-
Tissue homogenizer
-
Serial dilution and plating supplies
Procedure:
-
Infection: a. Infect mice via a low-dose aerosol route to deliver approximately 50-100 CFU of M. tuberculosis to the lungs. b. Confirm the initial bacterial load in the lungs of a subset of mice one day post-infection.
-
Treatment: a. Allow the infection to establish for a period of time (e.g., 2-4 weeks) to achieve a chronic state. b. Randomly assign mice to treatment groups: vehicle control, standard-of-care regimen (e.g., rifampin, isoniazid, pyrazinamide), and experimental drug(s) at various doses. c. Administer drugs daily or according to the desired schedule for a specified duration (e.g., 4-8 weeks).
-
Assessment of Bacterial Load: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs and spleens. c. Homogenize the organs in a suitable buffer. d. Perform serial dilutions of the homogenates and plate on selective agar to determine the bacterial load (CFU).
-
Data Analysis: a. Calculate the mean log10 CFU per organ for each treatment group. b. Compare the bacterial loads in the treated groups to the vehicle control group to determine the efficacy of the treatments. Statistical analysis (e.g., ANOVA) should be performed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Bedaquiline.
Caption: Mechanism of action of Pretomanid and Delamanid.
Caption: Mechanism of action of Sutezolid.
Caption: Experimental workflow for MIC determination.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? | MDPI [mdpi.com]
- 3. Efficacy of pretomanid-containing regiments for drug-resistant tuberculosis: A systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobactericidal activity of sutezolid (PNU-100480) in sputum (EBA) and blood (WBA) of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of bedaquiline containing regimens in patients of drug-resistant tuberculosis: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tballiance.org [tballiance.org]
- 7. Six Months of Bedaquiline-Pretomanid-Linezolid (BPaL) Regimen in Patients with Drug-Resistant Tuberculosis: A Narrative Review | Journal of Endocrinology, Tropical Medicine, and Infectious Disease (JETROMI) [talenta.usu.ac.id]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Study sheds more light on delamanid role in treating MDR-TB | CIDRAP [cidrap.umn.edu]
- 10. Sutezolid in combination with bedaquiline, delamanid, and moxifloxacin for pulmonary tuberculosis (PanACEA-SUDOCU-01): a prospective, open-label, randomised, phase 2b dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Novel Antitubercular Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and validation of novel antitubercular agents with new mechanisms of action. This guide provides a comparative analysis of a promising, novel antitubercular agent targeting Polyketide Synthase 13 (Pks13) against established first- and second-line drugs. We present supporting experimental data for target validation and detailed methodologies for key experiments.
Performance Comparison of Antitubercular Agents
The following table summarizes the key characteristics of a novel Pks13 inhibitor compared to other well-established antitubercular drugs.
| Feature | Novel Pks13 Inhibitor (e.g., Benzofuran series) | Isoniazid (INH) | Rifampicin (RIF) | Moxifloxacin |
| Target | Polyketide Synthase 13 (Pks13)[1][2][3] | Enoyl-ACP reductase (InhA)[4] | DNA-dependent RNA polymerase (RpoB) | DNA gyrase (GyrA/GyrB)[4] |
| Pathway Inhibited | Mycolic Acid Biosynthesis[1][3] | Mycolic Acid Biosynthesis[4] | RNA Synthesis | DNA Replication and Repair |
| Mechanism of Action | Inhibits the final condensation step of mycolic acid synthesis by targeting the thioesterase domain of Pks13.[2] | Pro-drug activated by KatG to form a covalent adduct with NAD+, inhibiting InhA.[4] | Binds to the β-subunit of RNA polymerase, inhibiting transcription initiation. | Traps DNA gyrase in a cleavage complex, leading to double-strand DNA breaks. |
| Activity against MDR-TB | Effective against strains resistant to current first- and second-line drugs.[2] | High-level resistance is common due to mutations in katG or inhA. | Resistance is a hallmark of MDR-TB, primarily due to mutations in the rpoB gene. | Resistance is increasing due to mutations in gyrA and gyrB. |
| In Vivo Efficacy | Demonstrated efficacy in mouse models of tuberculosis.[2] | Highly effective in vivo, a cornerstone of TB therapy. | Highly effective in vivo, a cornerstone of TB therapy. | Effective in vivo, used in treatment of both drug-susceptible and some drug-resistant TB. |
Experimental Protocols for Target Validation
Validating the molecular target of a novel antitubercular agent is a critical step in drug development. Below are detailed methodologies for key experiments used to validate Pks13 as the target of the benzofuran inhibitor series.
Whole-Genome Sequencing of Resistant Mutants
Objective: To identify mutations that confer resistance to the compound, thereby pinpointing the likely target or resistance mechanism.
Protocol:
-
Generation of Resistant Mutants:
-
Culture M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Plate a high density of bacteria (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing the Pks13 inhibitor at 5-10 times its minimum inhibitory concentration (MIC).
-
Incubate plates at 37°C for 3-4 weeks.
-
Isolate individual resistant colonies and confirm their resistance by determining the MIC of the inhibitor.
-
-
Genomic DNA Extraction:
-
Culture the resistant mutants and the parental wild-type strain in 7H9 broth.
-
Harvest bacterial cells by centrifugation.
-
Extract genomic DNA using a standard mycobacterial DNA extraction protocol involving enzymatic lysis (lysozyme), mechanical disruption (bead beating), and purification using phenol-chloroform extraction or a commercial kit.
-
-
Whole-Genome Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA using a commercial library preparation kit (e.g., Illumina DNA Prep).
-
Perform next-generation sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate high-quality paired-end reads.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the M. tuberculosis H37Rv reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but absent in the wild-type parent.
-
Focus on non-synonymous mutations in coding regions that are common across independently isolated resistant mutants. Mutations in the pks13 gene would be strong evidence for it being the target.
-
Mycobacterial Recombineering
Objective: To confirm that a specific mutation identified through whole-genome sequencing is sufficient to confer resistance to the inhibitor.
Protocol:
-
Generation of the Recombineering Substrate:
-
Preparation of Recombineering-Competent Cells:
-
Electroporation and Selection:
-
Verification:
-
Confirm the presence of the intended mutation in the resistant colonies by PCR amplification and Sanger sequencing of the target region in the pks13 gene.
-
In Vitro Enzymatic Assay
Objective: To demonstrate direct inhibition of the target enzyme's activity by the compound.
Protocol:
-
Cloning, Expression, and Purification of Pks13:
-
Clone the pks13 gene into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
Express the Pks13 protein in a suitable host (e.g., E. coli or M. smegmatis).
-
Purify the recombinant Pks13 protein using affinity chromatography (e.g., Ni-NTA chromatography).
-
-
Thioesterase Activity Assay:
-
The thioesterase domain of Pks13 can be assayed using a surrogate substrate that releases a fluorescent or chromogenic product upon cleavage.
-
Set up reactions containing the purified Pks13 enzyme, the substrate, and varying concentrations of the inhibitor.
-
Incubate the reactions at 37°C and monitor the release of the product over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve. A low IC₅₀ value indicates potent inhibition of the enzyme.[1]
-
Visualizing Pathways and Workflows
References
- 1. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The progress of Mycobacterium tuberculosis drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobacterial recombineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombineering mycobacteria and their phages - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Antitubercular Agent-9: A Comparative Analysis
Disclaimer: "Antitubercular agent-9" is a fictional designation. The following guide utilizes data from studies on Bedaquiline and Clofazimine to illustrate the principles and methodologies of cross-resistance studies in the context of novel antitubercular agents.
This guide provides a comparative analysis of cross-resistance observed between newer antitubercular agents, with a focus on the mechanisms and experimental data relevant to drug development professionals and researchers in the field of tuberculosis. The data presented is based on published studies involving Bedaquiline and Clofazimine, which serve as a well-documented example of cross-resistance.
Quantitative Data on Cross-Resistance
The development of resistance to one drug can confer resistance to another, a phenomenon known as cross-resistance. This is a significant concern in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Studies have shown that mutations leading to resistance to Clofazimine can also result in resistance to Bedaquiline, even in the absence of prior exposure to Bedaquiline.[1][2] This cross-resistance is often linked to mutations in the transcriptional regulator gene Rv0678, which leads to the upregulation of the MmpL5 efflux pump.[3][4][5]
Below is a summary of Minimum Inhibitory Concentration (MIC) data from in vitro studies, demonstrating the cross-resistance profile between Clofazimine-resistant Mycobacterium tuberculosis mutants and Bedaquiline.
| Strain | Genotypic Profile | Clofazimine MIC (µg/mL) | Bedaquiline MIC (µg/mL) | Fold Increase in MIC (vs. WT) |
| H37Rv (Wild Type) | Wild Type | 0.25 | 0.03 | - |
| H37RvCFZ-R1 | Rv0678 (S63R) | 1.0 - 2.0 | 0.24 - 0.48 | 4-8 fold (Clofazimine), 8-16 fold (Bedaquiline) |
| Mutant 2 | Rv0678 mutation | 2.0 | 4.0 | 8-fold (Clofazimine), >100-fold (Bedaquiline) |
| Mutant 3 | atpE mutation | 0.25 - 0.5 | 4.0 - >8.0 | No change (Clofazimine), >100-fold (Bedaquiline) |
Data compiled from studies on Bedaquiline and Clofazimine cross-resistance.[2][3]
Experimental Protocols
A standardized method for isolating spontaneous drug-resistant mutants is crucial for cross-resistance studies. The following protocol is based on established methodologies.[2]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is commonly used as the wild-type strain.
-
Culture Preparation: The strain is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Mutant Selection:
-
A mid-log phase culture of M. tuberculosis H37Rv is prepared.
-
Approximately 10^8 colony-forming units (CFUs) are plated onto Middlebrook 7H11 agar containing the selective drug (e.g., Clofazimine) at a concentration 4 times its minimum inhibitory concentration (MIC).
-
Plates are incubated at 37°C for 3-4 weeks.
-
Resistant colonies are isolated and sub-cultured in drug-free medium to confirm the stability of the resistance phenotype.
-
To determine the cross-resistance profile, the MIC of various drugs against the resistant mutants is determined. The broth microdilution method is a common approach.[6]
-
Plate Preparation: 96-well microtiter plates are prepared with serial dilutions of the antitubercular agents to be tested.
-
Inoculum Preparation: A bacterial suspension of the resistant mutant and the wild-type strain is prepared and adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria. Growth can be assessed visually or using a colorimetric indicator such as resazurin.[7]
Visualizations
Caption: Workflow for determining cross-resistance.
Caption: Rv0678-mediated cross-resistance pathway.
References
- 1. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 2. Clofazimine Exposure In Vitro Selects Efflux Pump Mutants and Bedaquiline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cross-resistance between clofazimine and bedaquiline through upregulation of MmpL5 in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. youtube.com [youtube.com]
- 7. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of Antitubercular Agents: A Procedural Guide
Immediate Safety and Logistical Information for Laboratory Professionals
The proper handling and disposal of antitubercular agents are paramount to ensuring laboratory safety and preventing environmental contamination. While "Antitubercular agent-9" does not correspond to a specific, universally recognized compound in the provided search results, the following guidelines offer a comprehensive framework for the safe management of waste generated from research and development activities involving antitubercular compounds and associated biological materials, such as Mycobacterium tuberculosis.
This guide provides essential procedural steps for researchers, scientists, and drug development professionals to manage the disposal of antitubercular agents and contaminated materials, aligning with established safety protocols for hazardous and biohazardous waste.
Core Disposal Procedures for Antitubercular Agent Waste
The appropriate disposal route for waste contaminated with antitubercular agents depends on the nature of the waste. All personnel handling such materials must be trained on these procedures and equipped with the appropriate Personal Protective Equipment (PPE), including lab coats, gloves, and safety glasses.[1]
| Waste Category | Description | Disposal Procedure |
| Trace Contaminated Waste | Items with minimal residual drug, such as empty vials, packaging, gloves, gowns, and absorbent pads. | Dispose of in a designated hazardous drug waste container, often a yellow or black container specifically for trace chemotherapy or hazardous drug waste.[2][3] |
| Unused or Expired Drugs | Bulk quantities of the antitubercular agent, including expired stock solutions or unused formulations. | Manage as hazardous chemical waste.[3] These should be collected in a designated, labeled hazardous waste container and disposed of through the institution's environmental health and safety (EH&S) department.[3] Do not mix with other chemical waste streams.[3] |
| Contaminated Sharps | Needles, syringes, scalpels, and other sharps contaminated with the antitubercular agent or infectious materials. | Immediately place in a puncture-resistant sharps container designated for hazardous drug or biohazardous waste.[2][3] Partially full syringes containing the drug must be disposed of as hazardous chemical waste, not in a standard sharps container.[3] |
| Liquid Waste | Contaminated culture media, buffer solutions, or other liquid waste containing the antitubercular agent. | Collect in a sealed, leak-proof container labeled as hazardous waste. Decontamination with an effective disinfectant may be required prior to collection, especially if infectious agents are present. Consult your institution's EH&S guidelines. |
| Biologically Contaminated Materials | Cultures of Mycobacterium tuberculosis, contaminated labware (e.g., petri dishes, flasks), and disposable equipment. | All materials confirmed or suspected to be contaminated with M. tuberculosis must be decontaminated, preferably by autoclaving, before final disposal.[4][5] Incineration is also a suitable method.[4][5] |
| Spill Residue | Materials used to clean up spills of the antitubercular agent. | All spill cleanup materials should be collected and disposed of as hazardous chemical waste in a sealed container.[2] |
Experimental Protocol: Decontamination of Mycobacterium tuberculosis Contaminated Materials
This protocol outlines the essential steps for the chemical decontamination of surfaces and reusable labware potentially contaminated with Mycobacterium tuberculosis before autoclaving and final disposal or reuse.
Objective: To effectively inactivate Mycobacterium tuberculosis on laboratory surfaces and equipment to ensure personnel safety and prevent cross-contamination.
Materials:
-
Appropriate disinfectant effective against M. tuberculosis (e.g., 0.5% sodium hypochlorite, 70% ethanol, phenolic compounds).
-
Personal Protective Equipment (PPE): Lab coat, double gloves, safety glasses or face shield, and a fit-tested N95 respirator.[6]
-
Disposable plastic bags for waste.[4]
-
Unbreakable discard containers (e.g., plastic).[4]
-
Autoclave.
Procedure:
-
Preparation: Don all required PPE before beginning work. Place unbreakable discard containers with a suitable disinfectant at each workstation.[4]
-
Initial Decontamination: Submerge contaminated items (e.g., glassware, stir bars) completely in the disinfectant within the discard container. Ensure no air bubbles are trapped, which could prevent contact between the disinfectant and the contaminated surface.[4]
-
Contact Time: Allow the items to remain in the disinfectant for the manufacturer-specified contact time required to inactivate M. tuberculosis.
-
Transport for Autoclaving: After chemical decontamination, carefully transport the items in a sealed, leak-proof container to the autoclave.
-
Autoclaving: All positive TB cultures and contaminated materials must be autoclaved before final disposal or washing for reuse.[4] Follow standard operating procedures for your specific autoclave model to ensure a validated sterilization cycle is achieved.
-
Final Disposal: After autoclaving, decontaminated disposable items can be placed in appropriate biohazard waste bags for incineration.[4] Reusable items can be washed and sterilized for future use.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with antitubercular agents.
Antitubercular Agent Waste Disposal Workflow
References
- 1. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 2. ph.health.mil [ph.health.mil]
- 3. web.uri.edu [web.uri.edu]
- 4. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 5. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Antitubercular agent-9
Disclaimer: "Antitubercular agent-9" is treated as a placeholder for a potent, hazardous antitubercular compound in powder form. The following guidelines are based on established safety protocols for handling potent and cytotoxic pharmaceutical agents. Researchers must consult the specific Safety Data Sheet (SDS) for the actual agent being used and adhere to their institution's safety policies.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling potent antitubercular agents. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure.[1] Personnel must be trained on the proper donning, doffing, and disposal of all PPE.[2][3] A multi-layered approach, including double gloving, is often recommended.[4]
Table 1: PPE Requirements for Handling this compound
| Activity | Required PPE | Specifications & Best Practices |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Lab Coat- Single Pair of Nitrile Gloves | Gloves should be changed immediately if contamination is suspected. |
| Weighing & Aliquoting Powder (High-risk for aerosol generation) | - Disposable, fluid-resistant Gown with knit cuffs[1][4]- Double Nitrile Gloves (tested for chemotherapy/cytotoxic drug handling, ASTM D6978-05)[4][5]- N95 or higher Respirator[1][4]- Full Face Shield or Goggles[1][6] | All operations must be performed within a certified Biological Safety Cabinet (BSC) or a containment isolator (glove box).[7][8][9] The outer pair of gloves should be worn over the gown cuff.[4] |
| Compounding & Dissolution | - Disposable, fluid-resistant Gown with knit cuffs- Double Nitrile Gloves (chemotherapy-grade)- N95 Respirator- Full Face Shield or Goggles | Use closed systems like needleless administration systems where possible to minimize aerosol creation.[6] |
| Handling Contaminated Waste | - Disposable, fluid-resistant Gown- Double Nitrile Gloves (chemotherapy-grade)- N95 Respirator- Eye Protection (Goggles) | All waste containers should be handled as hazardous.[10] |
| Spill Cleanup | - Disposable, fluid-resistant Gown- Heavy-duty Nitrile or Neoprene Gloves- N95 or higher Respirator- Full Face Shield and Goggles | Use a designated hazardous drug spill kit.[10][11] |
Operational Plan: Step-by-Step Handling Protocol
A structured workflow is critical to prevent contamination and exposure.[12] All manipulations of powdered this compound that could generate aerosols must occur within a primary engineering control such as a Class II BSC or a containment isolator.[9][13]
Experimental Workflow for Handling this compound
Caption: Workflow for handling potent antitubercular agents.
Detailed Methodologies:
-
Preparation:
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in Table 1. Ensure the outer gloves fully cover the cuffs of the gown.[4]
-
Prepare BSC/Isolator: Verify the BSC or isolator is certified. Decontaminate the work surface with an appropriate agent before introducing any materials.[14]
-
Gather Materials: Place all necessary items (vials, reagents, pipettes, waste containers) onto the work surface to minimize movement in and out of the containment area.
-
-
Handling (Inside BSC/Isolator):
-
Weighing: Use a dedicated, tared weigh boat. Handle the primary container with care to avoid generating airborne powder. Open and close containers slowly.
-
Compounding: Add diluent slowly to the powder to avoid splashing. Use techniques that minimize aerosol generation.
-
Aliquoting: Transfer the final solution into clearly labeled, sealed secondary containers.
-
-
Post-Handling:
-
Decontaminate Tools: All non-disposable items used in the procedure must be decontaminated. This can involve wiping with a recommended deactivating solution followed by a cleaning agent like detergent and water.[10][14]
-
Package Waste: All disposable items, including gloves, gowns, weigh boats, and pipette tips, are considered hazardous waste.[10] Seal them in a primary waste bag inside the BSC before placing them into a designated hazardous waste container.
-
Decontaminate BSC/Isolator: Thoroughly clean and decontaminate all interior surfaces of the containment unit as per institutional SOPs.[10][13]
-
Doff PPE: Remove PPE in the designated area, ensuring no contact between contaminated outer surfaces and skin. Dispose of it as hazardous waste. Wash hands thoroughly.
-
Disposal Plan
Proper segregation and disposal of hazardous drug waste are mandated to protect personnel and the environment.[15] All materials contaminated with this compound must be treated as hazardous waste.
Logical Flow of Waste Management
Caption: Waste stream for this compound.
Disposal Protocols:
-
Sharps Waste: All needles, syringes, and glass vials must be placed directly into a designated, puncture-proof sharps container labeled "Hazardous Drug Waste".[10]
-
Solid Waste: All contaminated PPE, bench paper, and other disposable materials must be placed in a clearly marked yellow hazardous waste bag.[10] This bag should be sealed before removal from the laboratory.
-
Liquid Waste: Unused or expired solutions containing this compound should not be disposed of down the drain.[16] They must be collected in a designated, sealed, and leak-proof container.
-
Spill Cleanup: Materials used to clean a spill are considered hazardous waste and must be disposed of in the hazardous solid waste stream.[10][11]
-
Final Disposal: All hazardous waste streams must be collected and disposed of via incineration through the institution's certified hazardous waste vendor.[15][16] Ensure all local, state, and federal regulations are followed.
References
- 1. ipservices.care [ipservices.care]
- 2. aphl.org [aphl.org]
- 3. aphl.org [aphl.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. witpress.com [witpress.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. LABORATORY SAFETY WORKING WITH TUBERCULOSIS | PPTX [slideshare.net]
- 10. www1.udel.edu [www1.udel.edu]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. ilcdover.com [ilcdover.com]
- 13. Safety equipment - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ph.health.mil [ph.health.mil]
- 15. osha.gov [osha.gov]
- 16. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
